Product packaging for 2-(4-Iodophenyl)-n-methylacetamide(Cat. No.:)

2-(4-Iodophenyl)-n-methylacetamide

Cat. No.: B8135178
M. Wt: 275.09 g/mol
InChI Key: VZKNYUBYJZYUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Iodophenyl)-n-methylacetamide is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO B8135178 2-(4-Iodophenyl)-n-methylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKNYUBYJZYUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Iodophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible and robust synthesis pathway for 2-(4-iodophenyl)-N-methylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the chemical precursors, reaction mechanisms, and a detailed experimental protocol.

Introduction

This compound is an N-substituted amide derivative. The synthesis of such amides is a fundamental process in organic chemistry, often pivotal in the development of pharmaceuticals and other biologically active molecules. The presence of an iodophenyl group makes this compound a versatile intermediate for further chemical modifications, for instance, through cross-coupling reactions. This guide will focus on the widely practiced and reliable method of amide bond formation via the coupling of a carboxylic acid and an amine.

Synthesis Pathway Overview

The most direct and common pathway for the synthesis of this compound involves the reaction of 2-(4-iodophenyl)acetic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This activation can be achieved through various coupling agents.

The overall reaction is as follows:

2-(4-iodophenyl)acetic acid + Methylamine → this compound + H₂O

Quantitative Data of Reactants and Product

For clarity and ease of comparison, the quantitative data for the key reactant and the expected product are summarized in the tables below.

Table 1: Properties of 2-(4-Iodophenyl)acetic Acid

PropertyValueCitations
CAS Number 1798-06-7[1][2][3]
Molecular Formula C₈H₇IO₂[2][3]
Molecular Weight 262.05 g/mol [1]
Melting Point 134-136 °C[1]
Appearance White to off-white solid[3]
IUPAC Name 2-(4-iodophenyl)acetic acid[2]

Table 2: Predicted Properties of this compound

PropertyValue
CAS Number 62404-59-5
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
Appearance Predicted to be a solid at room temperature
IUPAC Name This compound

Experimental Protocol

Materials:

  • 2-(4-iodophenyl)acetic acid

  • Methylamine (e.g., as a solution in THF or as a hydrochloride salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous DCM or THF.

  • Addition of Amine: Add methylamine (1.1 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine.

  • Addition of Coupling Agent and Catalyst: To the stirring solution, add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM or THF dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway reactant1 2-(4-Iodophenyl)acetic Acid reagents DCC, DMAP DCM or THF reactant1->reagents reactant2 Methylamine reactant2->reagents product This compound reagents->product Amide Coupling

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Dissolve Reactants add_reagents Add Coupling Agent and Catalyst at 0 °C start->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react filter Filter to Remove DCU react->filter wash Aqueous Work-up (HCl, NaHCO₃, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for amide synthesis.

Conclusion

The synthesis of this compound from 2-(4-iodophenyl)acetic acid and methylamine is a straightforward process employing standard organic chemistry techniques. The use of a coupling agent like DCC provides a reliable method for achieving this transformation. This guide offers a foundational protocol that can be optimized by researchers for their specific needs. The final product serves as a valuable building block for further synthetic endeavors, particularly in the realm of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(4-Iodophenyl)-n-methylacetamide. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted properties and established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing foundational data and methodologies for the synthesis and characterization of this and related molecules.

Chemical Identity and Predicted Physicochemical Properties

This compound is a halogenated aromatic acetamide. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of pharmacologically active agents. The presence of the iodine atom can influence its metabolic stability and binding interactions, while the N-methylacetamide moiety affects its solubility and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
IUPAC Name This compound
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
Melting Point Data not availableLikely a solid at room temperature.
Boiling Point Data not available
logP 1.8 - 2.5Predicted using various computational models. Indicates moderate lipophilicity.
Aqueous Solubility Low to moderateThe presence of the amide group may confer some aqueous solubility, but the iodophenyl group is lipophilic.
pKa (most acidic) ~17 (amide proton)Amide protons are generally very weakly acidic.
pKa (most basic) ~ -1 (carbonyl oxygen)The carbonyl oxygen is weakly basic.

Note: The values presented in this table are computationally predicted and have not been experimentally verified. These predictions provide a preliminary assessment of the compound's properties and should be used as a guide for experimental design.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-(4-Iodophenyl)acetic acid. The following protocol is a generalized procedure based on standard organic chemistry transformations.

Synthesis of the Intermediate: 2-(4-Iodophenyl)acetyl chloride

Objective: To convert the carboxylic acid to a more reactive acid chloride for subsequent amidation.

Materials:

  • 2-(4-Iodophenyl)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-Iodophenyl)acetic acid in anhydrous DCM.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-(4-Iodophenyl)acetyl chloride can be used in the next step without further purification.

Synthesis of this compound

Objective: To form the amide bond by reacting the acid chloride with methylamine.

Materials:

  • Crude 2-(4-Iodophenyl)acetyl chloride

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • A suitable base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2-(4-Iodophenyl)acetyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath (0 °C).

  • In a separate flask, prepare a solution of methylamine (approximately 2 equivalents) and the base (approximately 1.5 equivalents) in DCM.

  • Slowly add the methylamine solution to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch).

  • Melting Point Analysis: To determine the melting point of the solid compound.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Start 2-(4-Iodophenyl)acetic acid Step1 Reaction with Thionyl Chloride Start->Step1 Intermediate 2-(4-Iodophenyl)acetyl chloride Step1->Intermediate Step2 Reaction with Methylamine Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and ADME Relationship

ADME_Relationship cluster_Properties Physicochemical Properties cluster_ADME ADME Characteristics Lipophilicity Lipophilicity (logP) Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Solubility Aqueous Solubility Solubility->Absorption Excretion Excretion Solubility->Excretion Size Molecular Weight Size->Absorption Size->Distribution Charge pKa Charge->Absorption Charge->Excretion

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific molecular structure and conformation of 2-(4-Iodophenyl)-n-methylacetamide is limited. This guide provides a comprehensive analysis based on the known structural characteristics of closely related analogs, established principles of conformational analysis for N-aryl-N-methylacetamides, and standard experimental and computational methodologies.

Introduction

This compound belongs to the class of N-arylacetamides, a scaffold of interest in medicinal chemistry and materials science. The presence of an iodine atom offers a site for further functionalization and potential for halogen bonding interactions, which can significantly influence molecular packing and biological activity. Understanding the three-dimensional structure and conformational landscape of this molecule is crucial for predicting its physicochemical properties, designing derivatives with enhanced activities, and elucidating its interactions with biological targets.

This technical guide synthesizes information from analogous crystal structures and computational studies to provide a detailed overview of the likely molecular structure, conformational preferences, and intermolecular interactions of this compound.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central acetamide linkage connecting a 4-iodophenyl group and an N-methyl group. The key conformational features are determined by the rotational freedom around several single bonds.

Figure 1: Molecular structure of this compound with key torsional angles highlighted.
Solid-State Conformation: Insights from Analogous Crystal Structures

While a crystal structure for this compound is not available, the structure of the closely related compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provides significant insights. In the solid state, such molecules are often found in a relatively planar conformation, stabilized by intermolecular interactions.

The key torsional angles that define the conformation are:

  • τ1 (C2-C1-Cα-C'): This angle describes the orientation of the phenyl ring relative to the acetamide backbone.

  • τ2 (C1-Cα-C'-N): This angle defines the rotation around the Cα-C' bond.

  • ω (Cα-C'-N-C(methyl)): The amide bond torsion, which can exist in either a cis or trans conformation.

For N-aryl-N-methyl amides, the trans conformation (ω ≈ 180°) is generally favored due to lower steric hindrance between the N-methyl group and the carbonyl oxygen. However, the presence of bulky substituents can influence this preference.

Conformational Analysis in Solution

In solution, this compound is expected to exist as an equilibrium of different conformers. The barrier to rotation around the N-C' amide bond is significant, leading to the potential for distinct cis and trans isomers observable by techniques like NMR spectroscopy. The relative populations of these isomers are influenced by steric and electronic factors, as well as the solvent environment.

Computational studies on similar N-aryl-N-methyl amides suggest that the trans conformer is typically lower in energy. The rotation of the 4-iodophenyl ring (τ1) and the acetamide plane (τ2) will also contribute to the overall conformational landscape.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, extrapolated from known values for analogous structures.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C-I2.10
C=O1.23
C'-N1.34
N-C(methyl)1.46
Cα-C'1.52
C1-Cα1.51

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
Cα-C'-O121
Cα-C'-N117
O-C'-N122
C'-N-C(methyl)120

Table 3: Predicted Key Torsional Angles

Torsional AnglePredicted Value (°) (for a low-energy conformer)
τ1 (C2-C1-Cα-C')~90
τ2 (C1-Cα-C'-N)~180
ω (Cα-C'-N-C(methyl))~180 (trans)

Experimental Protocols

The following sections detail generalized experimental protocols that would be employed for the synthesis and structural characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-arylacetamides is the coupling of a carboxylic acid with an amine using a suitable coupling agent.

reagents 2-(4-Iodophenyl)acetic acid + N-methylamine coupling Coupling Agent (e.g., DCC, EDC) in an inert solvent (e.g., DCM, DMF) reagents->coupling reaction Reaction at room temperature coupling->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Protocol:

  • Reactant Preparation: Dissolve 2-(4-iodophenyl)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), to the solution and stir for 10-15 minutes at 0 °C.

  • Amine Addition: Add N-methylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.

crystal_growth Crystal Growth (e.g., slow evaporation) crystal_selection Selection of a suitable single crystal crystal_growth->crystal_selection data_collection Mounting and data collection on a diffractometer crystal_selection->data_collection structure_solution Structure solution (e.g., direct methods) data_collection->structure_solution structure_refinement Structure refinement structure_solution->structure_refinement analysis Analysis of molecular geometry and intermolecular interactions structure_refinement->analysis

Figure 3: Standard workflow for single-crystal X-ray crystallography.

Protocol:

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate molecular structure.

Computational Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and energetics of a molecule.

structure_build Build initial 3D structure of the molecule conf_search Perform a conformational search (e.g., molecular mechanics) structure_build->conf_search geom_opt Geometry optimization of low-energy conformers (e.g., DFT) conf_search->geom_opt freq_calc Frequency calculations to confirm minima and obtain thermochemistry geom_opt->freq_calc analysis Analysis of relative energies, geometries, and properties freq_calc->analysis

Figure 4: Workflow for computational conformational analysis.

Protocol:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Quantum Mechanical Optimization: Take the low-energy conformers from the initial search and perform geometry optimizations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis: Analyze the relative energies, geometries (bond lengths, angles, torsional angles), and other properties of the calculated conformers.

Conclusion

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of this compound, based on the analysis of analogous compounds and established chemical principles. The provided experimental and computational protocols outline the necessary steps for the definitive characterization of this molecule. Such a detailed structural understanding is fundamental for its potential applications in drug discovery and materials science, enabling a rational approach to the design of novel derivatives with tailored properties. Future experimental work is required to validate the predictions made within this guide.

In-depth Technical Guide on the Biological Activity of 2-(4-Iodophenyl)-n-methylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the available data regarding the biological activity of 2-(4-Iodophenyl)-n-methylacetamide derivatives. While the broader class of phenylacetamide derivatives has been investigated for various therapeutic properties, specific and detailed studies on the iodo-substituted variant requested are not prominently available in published research. This guide, therefore, addresses the challenges in providing a detailed analysis and suggests avenues for future research based on related compounds.

The initial aim of this technical guide was to provide an in-depth analysis of the biological activity of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, an exhaustive search of scientific databases and scholarly articles did not yield sufficient specific information on this particular class of compounds. The available research predominantly focuses on other halogenated analogs, such as fluoro- and chloro-substituted phenylacetamides, which have shown promise as anticancer agents.

Due to the absence of specific data for this compound derivatives, it is not possible to construct the requested quantitative data tables, detail specific experimental methodologies, or create diagrams of signaling pathways directly related to their biological effects. To do so would require speculative extrapolation from non-identical compounds, which would be scientifically unsound.

Insights from Structurally Related Phenylacetamide Derivatives

While direct data is lacking, the biological activities of other 2-phenylacetamide derivatives can offer a foundational understanding and suggest potential areas of investigation for their iodo-counterparts. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer. The mechanism of action for these related compounds often involves the induction of apoptosis and the inhibition of key cellular processes required for cancer cell proliferation.

It is plausible that this compound derivatives could exhibit similar, or potentially enhanced, biological activities. The substitution of a fluorine atom with a larger, more polarizable iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This can influence factors such as cell membrane permeability, protein binding affinity, and metabolic stability, potentially leading to different or more potent biological effects.

Proposed Future Research Directions

To elucidate the biological activity of this compound derivatives, a systematic investigation is required. The following experimental workflow is proposed for future research in this area.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In vivo Evaluation s1 Synthesis of 2-(4-Iodophenyl)acetic acid s2 Amidation with Methylamine s1->s2 s3 Purification and Characterization s2->s3 b1 In vitro Cytotoxicity Assays (e.g., MTT, XTT) s3->b1 Test Compounds b2 Target-based Assays (e.g., Kinase Inhibition) s3->b2 b3 Antimicrobial Assays s3->b3 m1 Apoptosis Assays (e.g., Annexin V, Caspase activity) b1->m1 Active Compounds m2 Cell Cycle Analysis m1->m2 m3 Western Blot for Signaling Proteins m2->m3 i1 Animal Model of Disease (e.g., Xenograft) m3->i1 Lead Compound i2 Pharmacokinetic Studies i1->i2 i3 Toxicology Studies i1->i3

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

In Vitro Mechanism of Action of 2-(4-Iodophenyl)-n-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro mechanism of action of 2-(4-Iodophenyl)-n-methylacetamide is not currently available in the public domain. This technical guide synthesizes information from studies on structurally related compounds to propose a putative mechanism of action for research and discussion purposes. The proposed activities are based on the known biological effects of the 4-iodophenyl and N-methylacetamide moieties within similar molecular scaffolds.

Executive Summary

This document provides a detailed overview of the hypothesized in vitro mechanism of action of this compound. Based on the analysis of structurally similar phenylacetamide and iodophenyl-containing molecules, it is proposed that this compound may exhibit anticancer properties through the induction of apoptosis and inhibition of key cellular proliferation pathways . This guide outlines the potential molecular targets, provides a summary of quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows.

Hypothesized Mechanism of Action

The proposed in vitro mechanism of action for this compound is centered on its potential as an anticancer agent. This hypothesis is built upon the established activities of related phenylacetic acid and phenylacetamide derivatives, which have demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2] The presence of the 4-iodophenyl group may enhance lipophilicity and facilitate interactions with specific biological targets.

Putative Molecular Targets

Based on literature for analogous compounds, potential molecular targets for this compound could include:

  • Enzymes involved in cell cycle regulation: Phenylacetamide derivatives have been shown to influence cell cycle progression.

  • Apoptosis-regulating proteins: The induction of apoptosis is a common mechanism for anticancer compounds.

  • Monoamine Oxidase (MAO): Some phenylacetamide derivatives have been investigated as MAO inhibitors, suggesting a potential for neuro-active properties, though anticancer effects are the primary hypothesis.[3]

Hypothesized Signaling Pathway: Induction of Apoptosis

It is hypothesized that this compound may trigger apoptosis in cancer cells. The pathway could involve the activation of intrinsic or extrinsic apoptotic cascades, leading to caspase activation and programmed cell death.

compound 2-(4-Iodophenyl)-n- methylacetamide stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_cas9 Caspase-9 apoptosome->active_cas9 cas9 Pro-caspase-9 cas9->apoptosome cas3 Pro-caspase-3 active_cas9->cas3 active_cas3 Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Figure 1: Hypothesized Intrinsic Apoptosis Pathway.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the in vitro activity of analogous phenylacetamide derivatives against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)MTS Assay52[2]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)MTS Assay80[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)MTS Assay100[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the in vitro mechanism of action of this compound, based on protocols used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is adapted from studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[2]

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • 96-well microplates

  • Complete cell culture medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 prepare_compound Prepare serial dilutions of compound incubate1->prepare_compound treat Treat cells with compound prepare_compound->treat incubate2 Incubate for 48-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Read absorbance at 490 nm incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

References

Spectroscopic Profiling of 2-(4-Iodophenyl)-n-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the compound 2-(4-Iodophenyl)-n-methylacetamide, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization. The information presented is based on established principles of spectroscopic interpretation and data from structurally analogous compounds, providing a robust predictive profile in the absence of comprehensive published spectra for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and MS analyses. These predictions are derived from the analysis of similar compounds, including N-methyl-N-(p-tolyl)acetamide, N-(4-methoxyphenyl)-N-methylacetamide, N-(4-Iodophenyl)acetamide, and N-methylacetamide.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70Doublet2HAr-H (ortho to I)
~7.05Doublet2HAr-H (meta to I)
~3.65Singlet2H-CH₂-
~2.90Singlet3HN-CH₃
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~170C=O (amide)
~138Ar-C (para to I)
~136Ar-C (ipso to CH₂)
~130Ar-C (ortho to I)
~93Ar-C (ipso to I)
~45-CH₂-
~27N-CH₃
Table 3: Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100Medium, BroadN-H Stretch (if secondary amide tautomer present)
~3050-3000WeakAromatic C-H Stretch
~2950-2850WeakAliphatic C-H Stretch
~1660StrongC=O Stretch (Amide I)
~1590MediumAromatic C=C Stretch
~1520MediumN-H Bend (Amide II, if secondary amide tautomer present)
~820Strongpara-disubstituted benzene C-H Bend
~500MediumC-I Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
275[M]⁺ (Molecular Ion)
232[M - CH₃CO]⁺
148[M - I]⁺
118[C₇H₆I]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are collected.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 100 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are employed. Approximately 1024 scans are accumulated to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample measurement.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as an Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph. The GC is used to separate the analyte from any impurities and introduce it into the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z. The data is processed using the instrument's software to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Fragmentation_Pattern M [C₉H₁₀INO]⁺˙ m/z = 275 (Molecular Ion) F1 [C₇H₇INO]⁺˙ m/z = 232 M->F1 - CH₃CO F2 [C₉H₁₀NO]⁺ m/z = 148 M->F2 - I F4 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F4 - C₇H₇IN F5 [C₇H₇]⁺ m/z = 91 F2->F5 - CONHCH₃ F3 [C₇H₆I]⁺ m/z = 217

Caption: Predicted mass spectral fragmentation of this compound.

Potential Therapeutic Targets of 2-(4-Iodophenyl)-n-methylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with a wide array of biological activities. The specific functionalization of this scaffold, including substitutions on the phenyl ring and the acetamide nitrogen, plays a crucial role in determining the compound's pharmacological profile. This whitepaper focuses on the potential therapeutic applications of 2-(4-Iodophenyl)-n-methylacetamide, a molecule combining a para-iodinated phenyl ring with an N-methylated acetamide moiety. Through an analysis of structure-activity relationships (SAR) of analogous compounds, we can infer potential biological targets and pathways for this specific molecule.

Inferred Potential Therapeutic Targets

Based on the activities of structurally similar compounds, this compound may exhibit activity in several key therapeutic areas. The presence of a halogen at the para position of the phenyl ring and the N-methyl group are key determinants of this potential.

Oncology

Phenylacetamide derivatives have shown promise as anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines.[1][2] The mechanism of action for many phenylacetamides in cancer involves the induction of apoptosis. The iodine substitution in this compound could enhance lipophilicity, potentially improving cell membrane permeability and intracellular accumulation, a desirable property for many anticancer drugs.

Potential Targets:

  • Tubulin: Some phenylacetamide derivatives act as microtubule-destabilizing agents, similar to combretastatins.

  • Kinases: Phenylacetamides can be designed to inhibit specific kinases involved in cancer cell signaling.

  • Histone Deacetylases (HDACs): The phenylacetic acid moiety, a related structure, is a known feature of some HDAC inhibitors.

Neurological Disorders

The phenylacetamide core is present in several centrally acting agents. Modifications of this scaffold have led to compounds with affinity for various receptors and channels in the central nervous system.

  • Sigma Receptors: N-substituted arylacetamides have been identified as potent sigma-1 (σ1) receptor ligands.[3] The σ1 receptor is implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders. The N-methyl group and the iodophenyl moiety could contribute to the binding affinity and selectivity for σ1 receptors.

  • Sodium Channels: A structure-activity relationship study of novel phenylacetamides identified them as sodium channel blockers.[4] Voltage-gated sodium channels are important targets for antiepileptic and neuropathic pain medications.

  • Monoamine Oxidase (MAO): Certain phenylacetamide derivatives have been investigated as potential antidepressant agents through the inhibition of MAO.[5]

Inflammatory and Infectious Diseases

The anti-inflammatory and antimicrobial potential of phenylacetamide derivatives has also been explored.

  • Carbonic Anhydrase: N-phenylacetamide conjugates have been synthesized as inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and linked to various diseases, including glaucoma and certain cancers.[6]

  • Antimicrobial Activity: Phenylacetamide derivatives have been reported to possess antimicrobial properties.[7]

Data Presentation: Inferred Activities of Phenylacetamide Derivatives

The following table summarizes the observed biological activities of various phenylacetamide derivatives, which may suggest potential activities for this compound.

Derivative Class Substitution Pattern Observed Biological Activity Potential Therapeutic Area Reference
2-Aryl-N-phenylacetamides4-Fluoro on phenyl ringAnticancer (cytotoxicity against PC3 and MCF-7 cells)Oncology[1][2]
N-(1-benzylpiperidin-4-yl)arylacetamidesVarious on aryl and benzyl ringsSigma-1 (σ1) receptor ligandsNeurological Disorders[3]
N-Alkyl-α-phenylbenzeneacetamidesDiphenylacetic acid core, various amine substitutionsSodium channel blockersNeurological Disorders[4]
N-phenylacetamide-2-oxoindole conjugatesBenzenesulfonamide moietyCarbonic anhydrase inhibitorsVarious (e.g., Oncology, Glaucoma)[6]
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesVarious N-substituentsAntidepressant (MAO-A inhibition)Neurological Disorders[5]
N-phenylacetamide derivatives4-Arylthiazole moietiesAntibacterialInfectious Diseases[8]

Experimental Protocols: A General Approach for Screening

As no specific experimental data for this compound exists, a general workflow for screening its potential biological activities is proposed.

In Vitro Target-Based Assays
  • Enzyme Inhibition Assays:

    • Kinase Assays: Utilize commercially available kinase assay kits (e.g., ADP-Glo™) to screen against a panel of cancer-related kinases.

    • Carbonic Anhydrase Inhibition Assay: Measure the inhibition of CA isoforms (e.g., CA II, IX, XII) using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate.

    • MAO Inhibition Assay: Determine the inhibitory activity against MAO-A and MAO-B using a chemiluminescent assay.

  • Receptor Binding Assays:

    • Sigma Receptor Binding: Perform radioligand binding assays using membranes from cells expressing σ1 and σ2 receptors and a suitable radioligand (e.g., [³H]-(+)-pentazocine).

  • Ion Channel Assays:

    • Sodium Channel Patch-Clamp Electrophysiology: Use whole-cell patch-clamp techniques on cells expressing specific sodium channel subtypes (e.g., Nav1.7) to measure the effect of the compound on channel gating.

Cell-Based Assays
  • Anticancer Activity:

    • Cytotoxicity Assays: Evaluate the cytotoxic effects on a panel of cancer cell lines (e.g., PC3, MCF-7, HCT116) using assays like MTT or CellTiter-Glo®.

    • Apoptosis Assays: Investigate the induction of apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry.

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Production Assay: Measure the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7) using the Griess reagent.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Potential Oncogenic Signaling Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Kinases Kinases This compound->Kinases Inhibition? Mitosis Mitosis Tubulin->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Kinases->PI3K Kinases->Raf

Caption: Inferred signaling pathways in cancer potentially modulated by this compound.

Experimental Workflow Diagram

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Target-based assays Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Phenotypic screening Hit Identification Hit Identification Cell-Based Assays->Hit Identification Identify active compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR studies In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Animal models

Caption: General experimental workflow for the biological evaluation of this compound.

Logical Relationship Diagram

G cluster_0 Structure-Activity Relationship (SAR) Inferences Phenylacetamide Core Phenylacetamide Core Potential Biological Activity Potential Biological Activity Phenylacetamide Core->Potential Biological Activity 4-Iodo Substitution 4-Iodo Substitution 4-Iodo Substitution->Potential Biological Activity Increased Lipophilicity Potential for Halogen Bonding N-Methyl Group N-Methyl Group N-Methyl Group->Potential Biological Activity Improved Metabolic Stability Modulated Receptor Binding

Caption: Inferred structure-activity relationships for this compound.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of the phenylacetamide literature strongly suggests that this compound holds significant potential as a lead compound for the development of novel therapeutics. The combination of the iodophenyl group and the N-methylacetamide moiety may confer potent and selective activity towards targets in oncology and neurology. The proposed experimental workflow provides a roadmap for the systematic evaluation of this compound's biological profile. Further synthesis and biological testing are warranted to validate these hypotheses and unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-(4-Iodophenyl)-N-methylacetamide Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of 2-(4-Iodophenyl)-N-methylacetamide derivatives. Due to a lack of extensive direct research on this specific iodo-substituted compound, this guide draws upon established methodologies and findings from structurally analogous phenylacetamide derivatives to present a predictive framework for its study and application.

Introduction

Phenylacetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. The introduction of a halogen atom, such as iodine, at the para position of the phenyl ring, combined with N-methylation of the acetamide moiety, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, thereby influencing its overall biological profile. This guide explores the therapeutic potential of this compound derivatives, offering a roadmap for their synthesis and biological evaluation.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through a straightforward and well-established synthetic route. A proposed synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Iodophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of 4-iodophenylacetic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-iodophenylacetyl chloride.

  • Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of methylamine and triethylamine in DCM. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by elemental analysis.

Biological Activity and Evaluation

Based on the activities of structurally related compounds, this compound derivatives are predicted to exhibit anticonvulsant, anti-inflammatory, and cytotoxic properties.

Anticonvulsant Activity

A series of 4-aminophenylacetamides have been evaluated for their anticonvulsant activity, with some derivatives showing significant potency. For instance, the 4-aminophenylacetamide derived from 2,6-dimethylaniline demonstrated an ED₅₀ of 50.50 mg/kg against electroshock-induced convulsions and 93.20 mg/kg against pentylenetetrazol-induced convulsions[1]. While direct data for the iodo-derivative is unavailable, its structural similarity suggests potential for similar activity.

CompoundTest ModelED₅₀ (mg/kg)Reference
4-Amino-N-(2,6-dimethylphenyl)phenylacetamideMaximal Electroshock (MES)50.50[1]
4-Amino-N-(2,6-dimethylphenyl)phenylacetamidePentylenetetrazol (scPTZ)93.20[1]
Experimental Protocol: Anticonvulsant Screening

Animal Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures.

Procedure:

  • Male Swiss mice (20-25 g) are used.

  • The test compound is administered intraperitoneally (i.p.) at various doses.

  • After a specified pre-treatment time (e.g., 30 or 60 minutes), seizures are induced.

  • In the MES test, a current (e.g., 50 mA, 0.2 s) is applied through corneal electrodes. Protection is defined as the absence of the hind limb tonic extensor component of the seizure.

  • In the scPTZ test, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. Protection is defined as the failure to observe clonic spasms for at least 5 seconds within a 30-minute observation period.

  • The median effective dose (ED₅₀) is calculated using probit analysis.

  • Neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD₅₀).

Anti-inflammatory Activity

Phenylacetamide derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade. Phytochemicals with similar structural motifs can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by suppressing the TLR4/NF-κB pathway.

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and a key driver of inflammation. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degrades, releasing NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces transcription

Figure 1: Simplified diagram of the TLR4/NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of the this compound derivative for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (measured as nitrite using the Griess reagent) in the supernatant are quantified using ELISA kits and the Griess assay, respectively.

  • Cell viability is assessed using the MTS or MTT assay to rule out cytotoxicity-mediated effects.[2]

  • The half-maximal inhibitory concentration (IC₅₀) for the reduction of inflammatory mediators is calculated.

Cytotoxic Activity

Phenylacetamide derivatives have also been investigated for their anticancer properties. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[2][3]

CompoundCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (prostate)52[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (prostate)80[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (breast)100[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

Cell Lines: A panel of human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer).

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the this compound derivative and incubated for 48-72 hours.

  • After the incubation period, the MTS reagent is added to each well.

  • The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • The absorbance at 490 nm is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.[2]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of phenylacetamide derivatives is influenced by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. The introduction of an iodine atom at the para-position is expected to increase lipophilicity, which may enhance cell membrane permeability and target engagement. The N-methyl group can influence the compound's conformation and metabolic stability.

Future research should focus on:

  • Synthesis and screening of a library of this compound derivatives with diverse substitutions on the N-phenyl ring to establish clear structure-activity relationships.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies in relevant animal models of epilepsy, inflammation, and cancer to validate the in vitro findings.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of the most promising candidates.

Conclusion

While direct experimental data on this compound derivatives is currently limited, the extensive research on analogous compounds provides a strong foundation for predicting their biological potential. This technical guide offers a comprehensive framework for the synthesis, biological evaluation, and mechanistic investigation of this promising class of compounds. The methodologies and insights presented herein are intended to facilitate further research and development in this area, with the ultimate goal of discovering novel therapeutic agents for a range of human diseases.

References

Early-Stage Research on 2-(4-Iodophenyl)-N-methylacetamide Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, early-stage research landscape surrounding 2-(4-Iodophenyl)-N-methylacetamide and its potential analogs. Due to a scarcity of publicly available data directly pertaining to this specific chemical scaffold, this document extrapolates from research on structurally related halophenylacetamides and other phenylacetamide derivatives. The guide covers potential synthetic routes, hypothesized biological activities based on analogous compounds, and general experimental protocols for cytotoxicity and mechanistic studies. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound class, highlighting both the knowledge gaps and the opportunities for novel drug discovery.

Introduction

The phenylacetamide core is a versatile scaffold that has been explored for a variety of therapeutic applications, including anticancer and neuroprotective agents. The introduction of a halogen atom, such as iodine, at the para-position of the phenyl ring can significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The N-methylation of the acetamide side chain further modifies its properties, potentially impacting cell permeability and target engagement.

Potential Synthesis and Characterization

The synthesis of this compound analogs can be approached through established amidation methodologies. A generalized synthetic workflow is proposed below.

General Synthetic Protocol

A plausible synthetic route for this compound analogs would involve the coupling of 2-(4-Iodophenyl)acetic acid with N-methylamine or its derivatives.

Experimental Protocol: Amide Coupling

  • Activation of Carboxylic Acid: To a solution of 2-(4-Iodophenyl)acetic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.

  • Amine Addition: N-methylamine hydrochloride (1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a mild acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound analog.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on studies of related halophenylacetamides and phenylacetamide derivatives, several potential biological activities can be hypothesized for this compound analogs.

Anticancer Activity

Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways:

The anticancer activity of phenylacetamide derivatives may involve the induction of apoptosis. Key signaling pathways that could be investigated include:

  • Intrinsic Apoptosis Pathway: Involvement of Bcl-2 family proteins (Bax, Bcl-2) and the subsequent activation of caspases (e.g., caspase-9 and caspase-3).

  • Extrinsic Apoptosis Pathway: Activation of death receptors (e.g., Fas) and subsequent caspase-8 and caspase-3 activation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondrial Stress->Bax/Bcl-2 Ratio Increases Cytochrome c Cytochrome c Bax/Bcl-2 Ratio->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Analog 2-(4-Iodophenyl)-N- methylacetamide Analog Analog->Death Receptor Analog->Mitochondrial Stress

Caption: Hypothesized apoptotic signaling pathways for analogs.

Cytotoxicity Studies

Studies on halophenylacetamides formed as disinfection byproducts in drinking water have indicated that these compounds can exhibit cytotoxicity. A quantitative structure-activity relationship (QSAR) model suggested that cellular uptake efficiency and the electronic distribution within the molecules are crucial for their cytotoxic mechanisms.[1][2]

Experimental Protocol: MTT/MTS Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 24, 48, or 72 hours.

  • MTT/MTS Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) values are determined.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with Analogs Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_MTS_Addition Add MTT/MTS Reagent Incubation_2->MTT_MTS_Addition Incubation_3 Incubate for 2-4h MTT_MTS_Addition->Incubation_3 Absorbance_Reading Read Absorbance Incubation_3->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT/MTS cytotoxicity assay.

Data Presentation

As no specific quantitative data for this compound analogs are available, the following tables are presented as templates for organizing future experimental results.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

Compound IDR Group on AmineCancer Cell LineIC50 (µM) after 48h
Analog-1 MethylMCF-7Data to be determined
Analog-1 MethylPC-3Data to be determined
Analog-1 MethylA549Data to be determined
Analog-2 EthylMCF-7Data to be determined
Analog-2 EthylPC-3Data to be determined
Analog-2 EthylA549Data to be determined

Table 2: Effect of Analogs on Apoptosis-Related Protein Expression

Compound IDTreatment Conc. (µM)Cell LineFold Change in Bax ExpressionFold Change in Bcl-2 ExpressionCaspase-3 Activity (Fold Change)
Analog-1 IC50MCF-7Data to be determinedData to be determinedData to be determined
Analog-1 IC50PC-3Data to be determinedData to be determinedData to be determined

Future Directions and Conclusion

The study of this compound analogs represents a nascent but potentially fruitful area of research. The presence of the iodine atom offers opportunities for bioisosteric replacement studies and the potential for unique interactions with biological targets. Future research should focus on:

  • Synthesis and characterization of a library of this compound analogs with diverse substitutions on the N-methyl group.

  • In vitro screening of these analogs against a panel of cancer cell lines to determine their cytotoxic potential.

  • Mechanism of action studies to elucidate the signaling pathways involved in the biological activity of the most potent analogs.

  • Structure-activity relationship (SAR) studies to understand the impact of different functional groups on activity.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Iodophenyl)-n-methylacetamide belongs to the phenylacetamide class of compounds, which have garnered significant interest in oncological research due to their potential as anticancer agents. While specific data on the this compound derivative is limited in publicly available literature, this document provides a comprehensive overview of the anticipated applications and relevant experimental protocols based on the activities of structurally similar phenylacetamide derivatives. These derivatives have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases. Some derivatives have also been shown to induce cell cycle arrest.

This document serves as a practical guide for researchers investigating the potential of this compound as a novel anticancer compound. The provided protocols for cell viability, apoptosis, and cell cycle analysis are standard methodologies that can be adapted for the evaluation of this specific compound.

Data Presentation

The cytotoxic effects of various phenylacetamide derivatives against several human cancer cell lines are summarized below. This data, derived from studies on analogous compounds, can serve as a benchmark for evaluating the potency of this compound.

Table 1: Cytotoxicity of Phenylacetamide Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Derivative 3d MDA-MB-4680.6 ± 0.08Doxorubicin0.38 ± 0.07
Derivative 3d PC-120.6 ± 0.08--
Derivative 3c MCF-70.7 ± 0.08--
Derivative 3d MCF-70.7 ± 0.4--
Derivative 3j MDA-MB-4680.76 ± 0.09Doxorubicin0.38 ± 0.07
Compound 2b PC352Imatinib40
Compound 2c PC380Imatinib40
Compound 2c MCF-7100Imatinib98
Compound I HepG21.435-Fluorouracil5.32
Compound II HepG26.525-Fluorouracil5.32

Note: The specific structures of derivatives 3c, 3d, 3j, compounds 2b, 2c, I, and II can be found in the cited literature. These compounds are structurally related to this compound.

Mechanism of Action

Based on studies of related phenylacetamide derivatives, this compound is hypothesized to exert its anticancer effects primarily through the induction of apoptosis. The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the FasL receptor, and the activation of caspase-3. Furthermore, some derivatives have been observed to cause cell cycle arrest at the G1 or G2/M phase.[1][2][3]

Signaling Pathway Diagram

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR DISC DISC FasR->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome activates Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 activates Phenylacetamide Phenylacetamide Phenylacetamide->FasL upregulates Phenylacetamide->Bax upregulates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for determining cell viability using the MTT/MTS assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT/MTS Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Experimental Workflow:

Caption: Workflow for Western blot analysis of apoptotic proteins.

Protocol:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.[6][7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[8][9]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Disclaimer: The information provided in this document is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to appropriate laboratory safety practices.

References

Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(4-Iodophenyl)-n-methylacetamide is a compound with limited currently documented use as a chemical probe. The following application notes and protocols are proposed based on the known biological activities of structurally similar phenylacetamide derivatives. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this molecule.

Introduction

This compound is a synthetic organic compound belonging to the phenylacetamide class. While specific biological targets for this molecule are not yet established, related phenylacetamide derivatives have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of an iodophenyl group provides a potential site for derivatization or for use in biophysical assays such as X-ray crystallography. These characteristics suggest that this compound could be developed into a useful chemical probe for target identification and validation.

This document provides a hypothetical framework for the characterization and application of this compound as a chemical probe. It includes potential applications, proposed experimental protocols for target validation, and workflows for its use in both biochemical and cell-based assays.

Potential Applications

Based on the activities of related compounds, this compound could potentially be explored for the following applications:

  • Anticancer Agent: Phenylacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Agent: Similar compounds have shown potential as inhibitors of inflammatory pathways.[1]

  • Antimicrobial Agent: The acetamide scaffold is present in some compounds with antimicrobial properties.[1]

  • Probe for Target Identification: The molecule could be used in screening assays to identify novel biological targets.

Proposed Experimental Protocols

The following protocols outline the necessary steps to validate the potential applications of this compound.

General Workflow for Characterizing this compound

This workflow provides a logical sequence for investigating the potential of this compound as a chemical probe.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action cluster_3 Phase 4: In Vivo Validation A Synthesis & Purity Analysis B Broad Spectrum Cytotoxicity Assay (e.g., MTS Assay) A->B C Affinity-Based Methods (e.g., Chemical Proteomics) B->C D Genetic Screening (e.g., CRISPR/Cas9 Screen) B->D E Biochemical Assays (Enzyme Inhibition, Binding Affinity) C->E D->E F Cell-Based Pathway Analysis (Western Blot, Reporter Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Animal Model Studies (Efficacy & Toxicity) G->H

Caption: Proposed workflow for probe development.
Protocol: Cell Viability (MTS) Assay

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in selected cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast)[2]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is visible.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Parameter Description
Cell Lines PC3 (Prostate Carcinoma), MCF-7 (Breast Carcinoma)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 - 72 hours
Readout Absorbance at 490 nm
Protocol: Western Blot for Apoptosis Markers

This protocol can be used to investigate if the compound induces apoptosis, a common mechanism for anticancer agents.[2]

Objective: To detect changes in the expression of key apoptosis-related proteins (e.g., Caspase-3, PARP) in cells treated with the compound.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Proposed Signaling Pathway Investigation

Should initial screens indicate anticancer activity, a potential mechanism to investigate is the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be modulated by this compound.

G Probe 2-(4-Iodophenyl)-n- methylacetamide Target Putative Cellular Target (e.g., Kinase, Receptor) Probe->Target Binds/Inhibits Caspase9 Caspase-9 Activation Target->Caspase9 Initiates Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical apoptotic pathway.

Data Presentation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
PC3Experimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
Normal FibroblastsExperimental ValueExperimental Value

Table 2: Hypothetical Quantification of Apoptosis Markers from Western Blot

TreatmentFold Change in Cleaved Caspase-3Fold Change in Cleaved PARP
Vehicle Control1.01.0
Compound (IC50)Experimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental Value

Conclusion

While this compound is not yet an established chemical probe, its structural similarity to other biologically active phenylacetamides makes it a candidate for further investigation. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to systematically characterize its biological activity, identify its molecular targets, and potentially develop it into a novel chemical probe for therapeutic research.

References

Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 2-(4-Iodophenyl)-n-methylacetamide is a novel or not extensively studied substance. As such, there is no publicly available data on its specific dosage, administration, or biological effects in animal models. The following application notes and protocols are therefore provided as a general guide for researchers and drug development professionals on how to approach the preclinical evaluation of a novel investigational compound with a similar chemical scaffold. The information is based on standard practices in pharmacology and toxicology and on data available for structurally related acetamide derivatives. It is imperative that all animal studies are conducted in compliance with ethical guidelines and regulations, and under the approval of an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound belongs to the class of acetamide derivatives, a chemical scaffold present in various biologically active molecules. Phenylacetamide derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. The introduction of an iodine atom on the phenyl ring may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially making it a candidate for imaging studies or targeted therapies.

This document outlines a general framework for the initial in vivo evaluation of this compound in animal models, focusing on establishing appropriate dosage and administration routes.

General Workflow for Preclinical Animal Studies

The initial evaluation of a novel compound like this compound in animal models typically follows a structured progression. The workflow is designed to first establish safety and tolerability, followed by pharmacokinetic profiling and then efficacy studies in relevant disease models.

G cluster_0 Preclinical Workflow for a Novel Compound A Compound Synthesis & Characterization B In Vitro Screening (Target Identification, Cytotoxicity) A->B C Acute Toxicity & Dose-Range Finding Studies (e.g., in Mice or Rats) B->C D Selection of Administration Route (e.g., Oral, IV, IP) C->D E Pharmacokinetic (PK) Studies (ADME) D->E F Efficacy Studies in Disease Models E->F G Toxicology Studies (Sub-chronic, Chronic) F->G

Caption: General workflow for the preclinical evaluation of a novel investigational compound.

Dosage and Administration: Experimental Protocols

Given the absence of specific data for this compound, a series of initial experiments are necessary to determine a safe and effective dosage range and the most appropriate route of administration.

The primary goal of these initial studies is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. These studies are typically performed in a small number of animals, often mice or rats.

Protocol: Single-Dose Escalation Study in Mice

  • Animal Model: Healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the compound's solubility. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80.

  • Dose Levels: Based on in vitro cytotoxicity data (if available), select a starting dose. A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals. Dose escalation may proceed in a logarithmic fashion (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound to each cohort of animals (n=3-5 per group) via a selected route (e.g., intraperitoneal injection as a common initial route). A control group should receive the vehicle only.

  • Observation: Monitor the animals closely for signs of toxicity for at least 72 hours, and up to 14 days. Observations should include changes in weight, behavior, and any signs of distress.

  • Data Collection: Record all observations systematically. At the end of the observation period, animals may be euthanized for gross necropsy and histopathological analysis of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

ParameterDescription
Animal Model Mice (e.g., C57BL/6), single sex, 8-10 weeks old
Group Size 3-5 animals per dose group, plus a vehicle control group
Starting Dose 1-5 mg/kg (or based on in vitro data)
Dose Escalation Logarithmic increase (e.g., 1, 3, 10, 30, 100 mg/kg)
Route of Administration Intraperitoneal (IP), Intravenous (IV), or Oral (PO)
Observation Period 72 hours to 14 days
Endpoints Clinical signs of toxicity, body weight changes, mortality, gross necropsy, and histopathology of major organs.

Table 1: General Parameters for an Acute Toxicity and Dose-Range Finding Study.

The choice of administration route is critical and depends on the intended clinical application and the physicochemical properties of the compound.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Intraperitoneal (IP): Commonly used in rodent studies for systemic delivery, bypassing first-pass metabolism to some extent.

  • Oral (PO): The preferred route for many drugs, but bioavailability can be variable. Requires assessment of oral absorption.

  • Subcutaneous (SC): Provides slower, more sustained release compared to IV or IP.

The dose-range finding study should ideally be repeated for the most relevant intended clinical route of administration.

Hypothetical Signaling Pathway Involvement

While the specific mechanism of action for this compound is unknown, related phenylacetamide derivatives have been shown to interact with various signaling pathways, particularly in the context of cancer. A hypothetical pathway that could be investigated is the modulation of apoptosis.

G cluster_1 Hypothetical Apoptotic Pathway A This compound B Pro-apoptotic Proteins (e.g., Bax, Bak) A->B Upregulates C Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) A->C Downregulates D Mitochondrial Outer Membrane Permeabilization B->D C->D Inhibits E Cytochrome c Release D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of action of this compound.

Conclusion

The study of this compound in animal models requires a systematic approach, beginning with dose-range finding and acute toxicity studies to establish a safe dosage window. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to design and conduct initial preclinical investigations. All experimental work must be guided by rigorous ethical considerations and regulatory compliance to ensure the welfare of the research animals and the integrity of the scientific findings. Further studies into the pharmacokinetics, pharmacodynamics, and efficacy of this novel compound will be contingent on the outcomes of these initial safety and tolerability assessments.

Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis and preparation of solutions of 2-(4-Iodophenyl)-n-methylacetamide, a compound of interest in medicinal chemistry and drug development. The information is intended for use by qualified researchers and scientists.

Compound Information

Property Value
IUPAC Name This compound
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
CAS Number 18698-96-9 (for 2-iodophenylacetic acid precursor)
Appearance Expected to be a solid at room temperature

Synthesis of this compound

Two plausible synthetic routes are presented below. Route A involves the amidation of 4-iodophenylacetic acid, while Route B describes the iodination of 2-phenyl-n-methylacetamide.

Synthetic Route A: Amidation of 4-Iodophenylacetic Acid

This route is advantageous if 4-iodophenylacetic acid is readily available. The direct amidation of a carboxylic acid with an amine is a common and efficient method.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • 4-Iodophenylacetic acid

    • Methylamine (solution in a suitable solvent, e.g., THF or water)

    • A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Procedure:

    • Dissolve 4-iodophenylacetic acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

    • In a separate flask, prepare a solution of methylamine (1.2 equivalents).

    • Add the coupling agent (1.1 equivalents) to the carboxylic acid solution and stir for 10 minutes.

    • Slowly add the methylamine solution to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

DOT Diagram of Synthetic Workflow (Route A):

G cluster_0 Reaction Setup cluster_1 Amidation cluster_2 Work-up and Purification Dissolve 4-iodophenylacetic acid in anhydrous solvent Dissolve 4-iodophenylacetic acid in anhydrous solvent Add base (TEA or DIPEA) Add base (TEA or DIPEA) Dissolve 4-iodophenylacetic acid in anhydrous solvent->Add base (TEA or DIPEA) Stir at room temperature Stir at room temperature Add base (TEA or DIPEA)->Stir at room temperature Add coupling agent (DCC or BOP) Add coupling agent (DCC or BOP) Stir at room temperature->Add coupling agent (DCC or BOP) Slowly add methylamine solution Slowly add methylamine solution Add coupling agent (DCC or BOP)->Slowly add methylamine solution Stir for 12-24 hours Stir for 12-24 hours Slowly add methylamine solution->Stir for 12-24 hours Monitor by TLC Monitor by TLC Stir for 12-24 hours->Monitor by TLC Filter reaction mixture Filter reaction mixture Monitor by TLC->Filter reaction mixture Wash with acidic and basic solutions Wash with acidic and basic solutions Filter reaction mixture->Wash with acidic and basic solutions Dry and concentrate organic layer Dry and concentrate organic layer Wash with acidic and basic solutions->Dry and concentrate organic layer Purify by column chromatography Purify by column chromatography Dry and concentrate organic layer->Purify by column chromatography Characterize product Characterize product Purify by column chromatography->Characterize product

Caption: Synthetic workflow for this compound via amidation.

Synthetic Route B: Iodination of 2-Phenyl-n-methylacetamide

This route is preferable if 2-phenyl-n-methylacetamide is the starting material. Palladium-catalyzed C-H activation is a modern and efficient method for regioselective iodination.[1]

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • 2-Phenyl-n-methylacetamide

    • Molecular iodine (I₂)

    • Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

    • An oxidant/additive such as Cesium Acetate (CsOAc) and Sodium Bicarbonate (NaHCO₃)[1]

    • A suitable solvent system (e.g., a mixture of tert-Amyl alcohol and DMF)[1]

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • In a sealable reaction tube, combine 2-phenyl-n-methylacetamide (1 equivalent), Pd(OAc)₂ (e.g., 2 mol%), molecular iodine (e.g., 2.5 equivalents), CsOAc (e.g., 1.2 equivalents), and NaHCO₃ (e.g., 1 equivalent).[1]

    • Add the solvent mixture (e.g., t-AmylOH/DMF 1:1) to the tube.[1]

    • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 65 °C) for a designated time (e.g., 20 hours).[1] Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a solution of sodium thiosulfate to quench excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by spectroscopic methods.

DOT Diagram of Synthetic Workflow (Route B):

G cluster_0 Reaction Setup cluster_1 Iodination cluster_2 Work-up and Purification Combine reactants in a sealable tube Combine reactants in a sealable tube Add solvent mixture Add solvent mixture Combine reactants in a sealable tube->Add solvent mixture Seal tube and heat Seal tube and heat Add solvent mixture->Seal tube and heat Monitor by TLC Monitor by TLC Seal tube and heat->Monitor by TLC Cool and dilute mixture Cool and dilute mixture Monitor by TLC->Cool and dilute mixture Wash with sodium thiosulfate and brine Wash with sodium thiosulfate and brine Cool and dilute mixture->Wash with sodium thiosulfate and brine Dry and concentrate organic layer Dry and concentrate organic layer Wash with sodium thiosulfate and brine->Dry and concentrate organic layer Purify by column chromatography Purify by column chromatography Dry and concentrate organic layer->Purify by column chromatography Characterize product Characterize product Purify by column chromatography->Characterize product G Weigh compound Weigh compound Transfer to volumetric flask Transfer to volumetric flask Weigh compound->Transfer to volumetric flask Add partial solvent Add partial solvent Transfer to volumetric flask->Add partial solvent Dissolve compound (vortex/sonicate) Dissolve compound (vortex/sonicate) Add partial solvent->Dissolve compound (vortex/sonicate) Add solvent to final volume Add solvent to final volume Dissolve compound (vortex/sonicate)->Add solvent to final volume Homogenize solution Homogenize solution Add solvent to final volume->Homogenize solution Store in labeled amber vial Store in labeled amber vial Homogenize solution->Store in labeled amber vial

References

Application Notes and Protocols for the Purification of Synthesized 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of synthesized 2-(4-Iodophenyl)-n-methylacetamide, a key intermediate in various pharmaceutical syntheses. The following techniques are described: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). These methods are designed to yield high-purity material suitable for subsequent research and development applications.

Purification Strategy Overview

The selection of a purification technique depends on the impurity profile of the crude product, the desired final purity, and the scale of the synthesis. A general workflow for purification is presented below.

Purification Workflow cluster_synthesis Synthesis cluster_analysis Analysis Crude_Product Crude 2-(4-Iodophenyl)- n-methylacetamide Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography For complex mixtures or moderate polarity impurities Recrystallization->Column_Chromatography Further purification Purity_Analysis Purity & Yield Analysis (e.g., HPLC, NMR) Recrystallization->Purity_Analysis Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For highest purity Column_Chromatography->Purity_Analysis Prep_HPLC->Purity_Analysis

Caption: General workflow for the purification of synthesized this compound.

Data Presentation

The following table summarizes typical quantitative data associated with each purification technique. These values are illustrative and may vary depending on the specific reaction conditions and impurity profile of the crude material.

Purification TechniqueStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Parameters
Recrystallization 80-95%>98%70-90%Solvent system, Cooling rate
Column Chromatography 60-90%>99%60-85%Stationary phase, Mobile phase, Column dimensions
Preparative HPLC >90%>99.5%80-95%Column type, Mobile phase, Flow rate, Loading

Experimental Protocols

Recrystallization

Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Protocol:

  • Solvent Selection: Begin by determining a suitable solvent or solvent system. Good solvents will dissolve the compound when hot but not at room temperature. Based on related compounds, mixtures of ethyl acetate/hexane or ethanol/water are good starting points.[1][2][3]

    • To test, place a small amount of the crude product in a test tube and add a few drops of the chosen solvent. Heat the mixture until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Column_Chromatography_Principle cluster_column Silica Gel Column cluster_separation Separation Principle cluster_elution Elution Order l1 Mobile Phase (Eluent) l2 Crude Sample Band l3 Silica Gel (Stationary Phase) l4 Glass Wool/Fritted Disc Compound_A More Polar Impurity l3->Compound_A Strongly Adsorbed Compound_B 2-(4-Iodophenyl)- n-methylacetamide l3->Compound_B Moderately Adsorbed Compound_C Less Polar Impurity l3->Compound_C Weakly Adsorbed Compound_A->Compound_B Differential Adsorption Compound_B->Compound_C Elute_C Elutes First (Less Polar) Elute_B Elutes Second Elute_C->Elute_B Elute_A Elutes Last (More Polar) Elute_B->Elute_A

Caption: Principle of silica gel column chromatography for purification.

Protocol:

  • Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common mobile phase for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the mobile phase.

    • Secure a glass column vertically and add a small plug of glass wool or ensure a fritted disc is present at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. The typical height of the silica gel bed can range from 10-20 cm.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., using a pump or inert gas) to maintain a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used to obtain highly pure compounds. It is particularly useful for separating closely related impurities or for final polishing steps. The principles of scaling up from an analytical method are crucial for successful preparative HPLC.[5][6]

Protocol:

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate the target compound from its impurities. A reversed-phase C18 column is often a good starting point.

    • The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.

    • Optimize the gradient or isocratic conditions to achieve good resolution.

  • Scale-Up:

    • Based on the analytical method, scale up to a preparative column with the same stationary phase.

    • The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column.[5] For example, when scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate can be scaled up by a factor of approximately 21.[6]

  • Sample Preparation:

    • Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification Run:

    • Equilibrate the preparative HPLC system with the mobile phase.

    • Inject the prepared sample.

    • Monitor the separation using a UV detector at an appropriate wavelength.

  • Fraction Collection:

    • Collect the fraction corresponding to the peak of the desired compound.[7] Modern purification systems allow for automated, peak-based fraction collection.[7]

  • Post-Purification:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the final high-purity product.

Disclaimer: These protocols provide general guidance. The specific conditions for each purification technique should be optimized for the particular sample and desired outcome. Always follow appropriate laboratory safety procedures.

References

Application Notes: 2-(4-Iodophenyl)-N-methylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Iodophenyl)-N-methylacetamide is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its primary application lies in its role as a precursor for the synthesis of targeted covalent inhibitors, most notably Sotorasib (AMG 510), a potent and selective inhibitor of the KRAS G12C mutant protein. The presence of the iodo-functional group on the phenyl ring provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the synthesis of a key intermediate for Sotorasib.

Application: Precursor for Sotorasib (AMG 510) Synthesis

Sotorasib is a landmark therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. The synthesis of Sotorasib involves a multi-step pathway where this compound serves as a crucial starting material. It undergoes a reaction with oxalyl chloride to form a reactive intermediate which then participates in a cyclization reaction to build the core structure of the final drug molecule.

The KRAS protein is a GTPase that functions as a molecular switch in cellular signaling pathways, including the MAPK and PI3K-AKT pathways, which are critical for cell proliferation, differentiation, and survival.[1] The G12C mutation in KRAS leads to its constitutive activation, driving uncontrolled cell growth and tumorigenesis.[1] Sotorasib covalently binds to the mutant cysteine-12 residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.[1]

Below is a diagram illustrating the simplified KRAS G12C signaling pathway and the point of inhibition by Sotorasib.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C (active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_GTP Covalent Inhibition

Caption: Simplified KRAS G12C signaling pathway and inhibition by Sotorasib.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of N-methyl-4-iodoaniline with acetyl chloride.

Workflow Diagram:

synthesis_workflow_1 start Start reactants N-methyl-4-iodoaniline Acetyl Chloride Pyridine (base) DCM (solvent) start->reactants reaction Reaction at 0°C to rt reactants->reaction workup Aqueous Workup (HCl, NaHCO3, brine) reaction->workup purification Drying (Na2SO4) Concentration workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-methyl-4-iodoaniline233.0510.0 g42.9 mmol
Acetyl chloride78.503.7 mL51.5 mmol
Pyridine79.104.2 mL51.5 mmol
Dichloromethane (DCM)-100 mL-
1 M Hydrochloric acid-50 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a stirred solution of N-methyl-4-iodoaniline (10.0 g, 42.9 mmol) and pyridine (4.2 mL, 51.5 mmol) in dichloromethane (100 mL) at 0 °C, add acetyl chloride (3.7 mL, 51.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Expected Yield: 85-95%

Characterization Data:

AnalysisExpected Result
AppearanceOff-white to pale yellow solid
Melting Point110-114 °C
1H NMR (CDCl3)δ 7.75 (d, 2H), 7.15 (d, 2H), 3.30 (s, 3H), 2.15 (s, 3H)
13C NMR (CDCl3)δ 170.5, 138.0, 130.0, 128.5, 93.0, 37.0, 22.5
Protocol 2: Synthesis of a Key Intermediate for Sotorasib

This protocol outlines the reaction of this compound with oxalyl chloride, as described in patent WO 2021/097207 A1, to form a crucial intermediate for the synthesis of Sotorasib.[2]

Workflow Diagram:

synthesis_workflow_2 start Start amide1 2-(4-Iodophenyl)-N- methylacetamide (Amide 1) start->amide1 reaction Reaction amide1->reaction reagents Oxalyl Chloride DCM (solvent) reagents->reaction intermediate2 Intermediate 2 reaction->intermediate2 next_step Further reaction to Intermediate 3 (not isolated) intermediate2->next_step cyclization Cyclization to rac-dione 4 next_step->cyclization

Caption: Synthetic workflow from Amide 1 to a key Sotorasib intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Note
This compound (Amide 1)275.09Starting Material
Oxalyl chloride126.93Reagent
Dichloromethane (DCM)-Solvent
Other reagents for subsequent steps-As per patent WO 2021/097207 A1

Procedure (based on patent description):

  • This compound (Amide 1) is reacted with oxalyl chloride in a suitable solvent such as dichloromethane (DCM) to form intermediate 2.[2]

  • This intermediate is then carried through a subsequent step to give a DCM solution of intermediate 3, which is not isolated but used directly in the next step.[2]

  • The resulting urea compound 3 undergoes cyclization under basic conditions to yield the racemic dione compound 4.[2]

Quantitative Data (from patent):

StepProductYield
Steps 1a and 1brac-dione compound 441% over two steps

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, particularly for the construction of complex, biologically active molecules like Sotorasib. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.

References

Application Notes and Protocols for the Analysis of 2-(4-Iodophenyl)-N-methylacetamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Iodophenyl)-N-methylacetamide is a compound of interest in various fields of research, including drug development and metabolism studies. Accurate and reliable analytical methods are crucial for determining its concentration in biological matrices to understand its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the quantification of this compound in common biological samples such as plasma, urine, and tissue homogenates. The methodologies described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers.

The primary analytical techniques suitable for the detection of this compound include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity in complex biological matrices.[1]

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound at moderate to high concentrations.

Principle: The compound is first extracted from the biological matrix. The extract is then injected into an HPLC system where it is separated from other components on a stationary phase. The concentration is determined by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Protocol: A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile and water.[2] For applications compatible with mass spectrometry, formic acid can be used as a modifier instead of phosphoric acid.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical assays, especially for low concentrations of the analyte.

Principle: Similar to HPLC-UV, the analyte is first separated using an HPLC system. The eluent is then introduced into a mass spectrometer. The analyte is ionized, and specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.

Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Protocol: Urine samples can be prepared by a simple dilution step, for example, a 10-fold dilution in formic acid, before injection into the LC-MS/MS system.[3] A C18 reverse-phase column is commonly used for separation, with a mobile phase typically consisting of a mixture of methanol and an aqueous formic acid solution.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Principle: The analyte is extracted and may be derivatized. The sample is then injected into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer for detection and quantification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Mass spectrometer (e.g., single quadrupole or ion trap)

Sample Preparation Protocols

Effective sample preparation is critical to remove interferences and concentrate the analyte.

Protein Precipitation (for Plasma/Serum)

This is a simple and rapid method for removing proteins from plasma or serum samples.

Protocol:

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) (for Urine and Plasma)

LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.

Protocol:

  • To 1 mL of urine or plasma, add a suitable internal standard.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE) (for various biological matrices)

SPE provides cleaner extracts compared to protein precipitation and LLE and can be automated for high-throughput analysis.

Protocol:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of the pre-treated sample (e.g., diluted plasma or hydrolyzed urine).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluent and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical methods for the quantification of this compound. These values are hypothetical and should be established during method validation.

Table 1: HPLC-UV Method Performance

ParameterPlasmaUrine
Linearity Range0.1 - 50 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL0.1 µg/mL
Recovery85 - 95%88 - 98%
Precision (RSD%)< 10%< 8%
Accuracy90 - 110%92 - 108%

Table 2: LC-MS/MS Method Performance

ParameterPlasmaUrine
Linearity Range0.1 - 1000 ng/mL0.5 - 2000 ng/mL
Limit of Detection (LOD)0.03 ng/mL0.1 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL0.5 ng/mL
Recovery92 - 105%95 - 108%
Precision (RSD%)< 5%< 5%
Accuracy95 - 105%96 - 104%

Table 3: GC-MS Method Performance

ParameterPlasmaUrine
Linearity Range1 - 500 ng/mL5 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL1 ng/mL
Limit of Quantification (LOQ)1 ng/mL5 ng/mL
Recovery80 - 90%85 - 95%
Precision (RSD%)< 15%< 12%
Accuracy88 - 112%90 - 110%

Experimental Workflows and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_proc Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS or GC-MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway Compound 2-(4-Iodophenyl)-N- methylacetamide Receptor Target Receptor Compound->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Iodophenyl)-n-methylacetamide synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid, 2-(4-Iodophenyl)acetic acid, may not be effectively activated for amidation.

  • Poor Nucleophilicity of Methylamine: While methylamine is generally a good nucleophile, reaction conditions may not be optimal.

  • Degradation of Reagents or Starting Materials: Moisture or improper storage can lead to the degradation of coupling agents, solvents, or starting materials.

  • Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.

Solutions:

  • Optimize Coupling Agent: Experiment with different coupling agents. A comparison of commonly used agents is provided in Table 1. For instance, HATU is known to be a highly efficient coupling reagent, often providing better yields than carbodiimide-based reagents like EDC and DCC, especially for challenging couplings.[1][2]

  • Use of Additives: When using carbodiimide coupling agents like EDC or DCC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve yields by forming a more reactive activated ester and minimizing side reactions such as racemization.[2]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.

  • Temperature Screening: Screen a range of temperatures, for example, from 0 °C to room temperature, and in some cases, gentle heating (e.g., 40-60 °C) might be beneficial, though this can also increase the risk of side reactions.

  • Solvent Selection: Common solvents for amide coupling reactions include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The choice of solvent can impact reaction efficiency, so screening different options is recommended.

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-(4-Iodophenyl)acetic acid or methylamine in the product mixture.

  • Side Products from Coupling Agent: Carbodiimide coupling agents can form urea byproducts. For example, DCC forms dicyclohexylurea (DCU), which is often difficult to remove due to its low solubility in many organic solvents.[2] EDC forms a water-soluble urea, which is easier to remove during aqueous workup.[2]

  • Formation of N-acylurea: The activated carboxylic acid intermediate can rearrange to form a stable N-acylurea, which does not react further with the amine. The addition of HOBt can help to suppress this side reaction.

  • Epimerization: If the starting carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide reagents in the absence of additives.[2]

Solutions:

  • Optimize Stoichiometry: Adjust the stoichiometry of the coupling agent and base to ensure complete consumption of the limiting reagent.

  • Choice of Coupling Agent: If DCU is a persistent impurity, switch from DCC to EDC.

  • Aqueous Workup: A thorough aqueous workup is crucial for removing water-soluble byproducts and unreacted reagents. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted methylamine and any basic additives like DIPEA. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and HOBt.

  • Chromatography: Purification by column chromatography on silica gel is an effective method for separating the desired product from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Common solvent systems for recrystallization of amides include ethanol, ethyl acetate/hexanes, and acetone/water.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step in optimizing the synthesis of this compound?

A1: The first step should be the synthesis and purification of the starting material, 2-(4-Iodophenyl)acetic acid. A common method for its synthesis is the diazotization of 2-(4-aminophenyl)acetic acid followed by reaction with potassium iodide. Ensuring the purity of this starting material is crucial for a clean subsequent amidation reaction.

Q2: Which coupling agent is generally the most effective for this type of amide bond formation?

A2: While the "best" coupling agent can be substrate-dependent, uronium-based reagents like HATU often provide higher yields and faster reaction times with fewer side reactions compared to carbodiimides like EDC and DCC.[1][2] However, they are also more expensive. A good starting point for optimization is to compare EDC/HOBt with HATU.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting carboxylic acid and the product amide should have different Rf values. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more quantitative monitoring.

Q4: What are the expected ¹H NMR signals for the product, this compound?

A4: Based on the structure and data from similar compounds, the expected ¹H NMR signals in CDCl₃ would be approximately: a singlet for the methyl group (N-CH₃) around δ 2.8 ppm, a singlet for the methylene group (CH₂) around δ 3.6 ppm, and two doublets in the aromatic region corresponding to the protons on the iodophenyl ring, likely around δ 7.0-7.8 ppm. The NH proton will appear as a broad singlet.

Q5: What is the best method to remove the DMF solvent after the reaction?

A5: DMF has a high boiling point and can be difficult to remove by rotary evaporation alone. One common technique is to perform an aqueous workup by diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent like ethyl acetate. The DMF will preferentially partition into the aqueous layer. Washing the organic layer multiple times with brine can further reduce the amount of residual DMF.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Amide Synthesis

Coupling AgentAdditiveCommon BaseTypical Yield RangeKey AdvantagesKey Disadvantages
EDC HOBt/HOAtDIPEA, Et₃N60-95%Water-soluble urea byproduct, easy workup.[2]Can lead to epimerization without additives.[2]
DCC HOBt/HOAtDIPEA, Et₃N50-90%Inexpensive.Insoluble DCU byproduct can complicate purification.[2]
HATU None neededDIPEA, Et₃N85-99%High yields, fast reactions, low epimerization.[1][2]More expensive than carbodiimides.
BOP None neededDIPEA, Et₃N80-95%Effective for hindered substrates.Forms carcinogenic HMPA as a byproduct.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Iodophenyl)acetic acid
  • Dissolve 2-(4-aminophenyl)acetic acid in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using EDC/HOBt
  • Dissolve 2-(4-Iodophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add N,N'-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the reaction mixture and stir for 15-30 minutes at 0 °C.

  • Add methylamine (as a solution in THF or water, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Start: 2-(4-Iodophenyl)acetic acid + Methylamine coupling Amide Coupling (e.g., EDC/HOBt, DIPEA in DMF) start->coupling quench Quench with Water coupling->quench extraction Extract with Ethyl Acetate quench->extraction wash Aqueous Washes (HCl, NaHCO3, Brine) extraction->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Characterization (NMR, MS, etc.) recrystallization->analysis end Final Product: This compound analysis->end troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Inefficient Acid Activation low_yield->cause1 cause2 Reagent Degradation low_yield->cause2 cause3 Suboptimal Conditions low_yield->cause3 solution1a Change Coupling Agent (e.g., HATU) cause1->solution1a solution1b Add HOBt/HOAt cause1->solution1b solution2 Use Anhydrous Reagents/Solvents cause2->solution2 solution3a Screen Temperatures cause3->solution3a solution3b Screen Solvents cause3->solution3b

References

optimizing reaction conditions for 2-(4-Iodophenyl)-n-methylacetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common and reliable method is the amide coupling reaction between 4-iodophenylacetic acid and methylamine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1][2][3] This method is known for its mild reaction conditions and good yields.[1]

Q2: Why is HOBt used in conjunction with EDC for this synthesis?

A2: HOBt is used as an additive to prevent side reactions and minimize racemization if chiral centers are present.[3] It reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid to generate a more stable and reactive HOBt-ester.[1][4] This active ester then reacts efficiently with the amine to form the desired amide, improving the overall yield and purity of the product.[1][3]

Q3: What are the typical solvents and reaction temperatures for this synthesis?

A3: Common aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are suitable for this reaction.[2][5] The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the coupling agents and then allowed to warm to room temperature (20-25 °C) to proceed to completion.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting material (4-iodophenylacetic acid) and the formation of the product can be visualized under UV light.

Q5: What is the expected yield for this synthesis?

A5: With optimized conditions using EDC and HOBt, yields can range from good to excellent, typically between 70% and 90%, depending on the scale and purity of the starting materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Coupling Reagents: EDC or HOBt may have degraded due to improper storage (exposure to moisture).2. Poor Quality Starting Materials: 4-iodophenylacetic acid or methylamine may be impure.3. Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions.4. Insufficient Reaction Time: The reaction may not have reached completion.1. Use fresh, high-quality EDC and HOBt. Store them in a desiccator.2. Ensure the purity of starting materials using techniques like NMR or melting point analysis.3. Carefully measure all reagents, typically using 1.1-1.2 equivalents of the coupling agents and amine relative to the carboxylic acid.4. Monitor the reaction by TLC until the starting carboxylic acid is fully consumed. This may take several hours.
Presence of Multiple Spots on TLC 1. Side Reactions: Formation of N-acylurea byproduct from the EDC reagent.2. Unreacted Starting Material: Incomplete reaction.3. Degradation of Product or Starting Material: The iodine-carbon bond can be sensitive to certain conditions, though generally stable.1. The addition of HOBt helps to minimize N-acylurea formation.[3] Purification by column chromatography will remove this byproduct.2. Allow the reaction to stir for a longer duration or consider a slight excess of the amine and coupling agents.3. Ensure the reaction is not exposed to high heat or strong light.
Difficulty in Product Purification 1. Co-elution of Product and Byproducts: The polarity of the product and byproducts may be similar.2. Water-soluble Byproducts: The urea byproduct from EDC is water-soluble, but may not be fully removed by a simple extraction.[3]1. Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can improve separation.2. Perform multiple aqueous washes of the organic layer after the reaction. A wash with a dilute acid (e.g., 1M HCl) followed by a dilute base (e.g., saturated NaHCO3) can help remove unreacted starting materials and byproducts.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point of the product.2. Product Polymorphism: The product may exist in different crystalline forms.1. Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. If impurities are suspected, re-purify by column chromatography or recrystallization.2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available.

Experimental Protocols

Synthesis of this compound via EDC/HOBt Coupling

Materials:

  • 4-Iodophenylacetic acid

  • Methylamine (as a solution in THF, e.g., 2.0 M)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodophenylacetic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and stir until dissolved.

  • Add methylamine solution (1.2 eq) followed by DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4-Iodophenylacetic Acid and HOBt in DCM add_amines Add Methylamine and DIPEA start->add_amines cool Cool to 0 °C add_amines->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-18h) add_edc->react dilute Dilute with DCM react->dilute wash Wash with HCl, NaHCO3, and Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Reaction Issue? low_yield Low Yield start->low_yield Yes impure_product Impure Product (TLC) start->impure_product No check_reagents Check Reagent Quality (EDC, HOBt, etc.) low_yield->check_reagents check_time Increase Reaction Time low_yield->check_time check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry check_byproducts N-acylurea or Unreacted Starting Material? impure_product->check_byproducts solution_reagents Use Fresh Reagents check_reagents->solution_reagents solution_time Monitor by TLC to Completion check_time->solution_time solution_stoichiometry Recalculate and Re-weigh check_stoichiometry->solution_stoichiometry optimize_chromatography Optimize Chromatography Solvent System check_byproducts->optimize_chromatography improve_washing Improve Aqueous Wash check_byproducts->improve_washing solution_chromatography Run Gradient Elution optimize_chromatography->solution_chromatography solution_washing Perform Acid-Base Washes improve_washing->solution_washing

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Iodophenyl)-n-methylacetamide and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Synthesis Step 1: Formation of 2-(4-Iodophenyl)acetic Acid

Question 1: My synthesis of 2-(4-iodophenyl)acetic acid from 2-(4-aminophenyl)propionic acid resulted in a low yield. What are the possible reasons and how can I improve it?

Answer: Low yields in the synthesis of 2-(4-iodophenyl)acetic acid via diazotization of the corresponding aminophenyl precursor followed by iodination can be attributed to several factors. Careful control of the reaction conditions is crucial for success.

Potential Causes and Solutions:

CauseSolution
Incomplete Diazotization Ensure the complete dissolution of 2-(4-aminophenyl)propionic acid in the acidic solution before adding sodium nitrite. Maintain a low temperature (typically below 5°C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[1]
Decomposition of Diazonium Salt The diazonium salt is unstable at higher temperatures. It is imperative to keep the reaction mixture cold (0-5°C) throughout the diazotization and subsequent iodination steps.
Inefficient Iodination Add the potassium iodide solution slowly to the diazonium salt solution while maintaining the low temperature. Ensure thorough mixing to promote the reaction.
Side Reactions Premature decomposition of the diazonium salt can lead to the formation of phenolic byproducts. Maintaining a strongly acidic environment and low temperature helps to suppress these side reactions.
Losses During Work-up Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Acidify the aqueous layer to the correct pH to ensure the carboxylic acid is in its neutral form for efficient extraction.

A general experimental workflow for this step is outlined below:

A Dissolve 2-(4-aminophenyl)propionic acid in HCl solution B Cool to 0-5°C A->B Maintain low temperature C Slowly add NaNO2 solution B->C D Diazotization Reaction C->D E Slowly add KI solution D->E F Iodination Reaction E->F G Work-up and Extraction F->G H Purification G->H I 2-(4-Iodophenyl)acetic acid H->I

Figure 1. Workflow for the synthesis of 2-(4-Iodophenyl)acetic acid.
Synthesis Step 2: Amidation to form this compound

This step can be approached in two ways:

  • Direct Amidation: Reacting 2-(4-iodophenyl)acetic acid directly with methylamine using a coupling agent.

  • Two-Step Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride, followed by reaction with methylamine.

Question 2: I am attempting a direct amidation of 2-(4-iodophenyl)acetic acid with methylamine using a coupling agent (e.g., HATU, DCC) and getting a low yield of the desired N-methylamide. What could be the issue?

Answer: Low yields in direct amidation reactions can stem from several sources, including issues with the coupling agent, side reactions, and the stability of the starting materials.

Potential Causes and Solutions:

CauseSolution
Ineffective Coupling Agent Activation Ensure that the coupling agent is fresh and has been stored under anhydrous conditions. The reaction should be carried out in a dry aprotic solvent like DMF or DCM.[2][3]
Side Reactions with Coupling Agents With HATU, a common side reaction is the formation of a guanidinium byproduct if the amine is highly nucleophilic.[4] To mitigate this, add the amine after a pre-activation period of the carboxylic acid with HATU and a non-nucleophilic base like DIEA.[2][3] With DCC, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely, leading to lower isolated yields. Ensure efficient filtration.
Dehalogenation of the Aryl Iodide While aryl iodides are generally stable, prolonged heating or the use of certain catalysts in coupling reactions can sometimes lead to dehalogenation.[5] Monitor the reaction by TLC or LC-MS for the appearance of the non-iodinated analog. If observed, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time).
Poor Nucleophilicity of the Amine If using methylamine hydrochloride, ensure that a sufficient amount of base (e.g., triethylamine, DIEA) is added to liberate the free methylamine in situ. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small additional portion of the coupling agent can be added.

A general workflow for direct amidation is as follows:

A Dissolve 2-(4-iodophenyl)acetic acid in dry aprotic solvent (e.g., DMF) B Add coupling agent (e.g., HATU) and non-nucleophilic base (e.g., DIEA) A->B C Stir for pre-activation (15-30 min) B->C D Add methylamine or methylamine hydrochloride + excess base C->D E Amidation Reaction (Room Temperature) D->E F Aqueous Work-up and Extraction E->F G Purification (e.g., Chromatography) F->G H This compound G->H

Figure 2. Workflow for direct amidation using a coupling agent.

Question 3: I chose the acyl chloride route for amidation, but the conversion of 2-(4-iodophenyl)acetic acid to the acyl chloride is incomplete. How can I improve this step?

Answer: Incomplete conversion to the acyl chloride can be due to the quality of the chlorinating agent or the presence of moisture.

Potential Causes and Solutions:

CauseSolution
Decomposition of Chlorinating Agent Use freshly distilled thionyl chloride (SOCl₂) or a fresh bottle of oxalyl chloride. These reagents are sensitive to moisture.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Reaction Time or Temperature The reaction with thionyl chloride often requires refluxing for several hours.[2] When using oxalyl chloride with a catalytic amount of DMF, the reaction is typically faster and can often be performed at room temperature.[6]
Incomplete Removal of Excess Reagent After the reaction, the excess thionyl chloride or oxalyl chloride must be removed under vacuum, as it can interfere with the subsequent amidation step.
Synthesis Step 3: N-Methylation of 2-(4-Iodophenyl)acetamide (if primary amide was synthesized first)

Question 4: My N-methylation of 2-(4-iodophenyl)acetamide is giving low yields and multiple products. What are the common pitfalls?

Answer: N-alkylation of secondary amides can be challenging due to the relatively low nucleophilicity of the amide nitrogen and the potential for side reactions.

Potential Causes and Solutions:

CauseSolution
Incomplete Deprotonation The amide proton needs to be removed by a strong base to generate the more nucleophilic amide anion. Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a dry aprotic solvent like THF or DMF.[7] Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions.
O-Alkylation Side Reaction A common side reaction is the alkylation of the amide oxygen, forming an imino ether. The ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and alkylating agent.[8] Using a less polar solvent and a "harder" alkylating agent like dimethyl sulfate can sometimes favor N-alkylation over O-alkylation.
Over-alkylation While less common for secondary amides, if a primary amide was the starting material, over-alkylation to the tertiary amide can occur. Careful control of stoichiometry is important.
Low Reactivity of Alkylating Agent Methyl iodide is a common and effective methylating agent. Ensure it is not old or decomposed.
Decomposition of Starting Material or Product The use of very strong bases like n-butyllithium can sometimes lead to decomposition if not handled at very low temperatures.

A general workflow for N-methylation is as follows:

A Dissolve 2-(4-iodophenyl)acetamide in dry aprotic solvent (e.g., THF) B Add strong base (e.g., NaH) at 0°C A->B C Stir for deprotonation B->C D Add methylating agent (e.g., methyl iodide) C->D E N-Methylation Reaction D->E F Quench with water and extract E->F G Purification F->G H This compound G->H

Figure 3. Workflow for N-methylation of a secondary amide.

Frequently Asked Questions (FAQs)

Q1: Is the C-I bond in 2-(4-iodophenyl)acetic acid stable during the conversion to an acyl chloride with thionyl chloride?

A1: Yes, the aryl iodide bond is generally stable under the conditions used for forming an acyl chloride with thionyl chloride or oxalyl chloride. These reagents are electrophilic and primarily react with the carboxylic acid functional group. However, prolonged exposure to high temperatures should be avoided as a general precaution.

Q2: What is the best method to purify the final this compound product?

A2: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.

  • Column Chromatography: If the impurities have similar polarities to the product, silica gel column chromatography is the most common method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Q3: Can I perform a one-pot synthesis from the carboxylic acid to the N-methylamide?

A3: A one-pot synthesis is feasible. One approach is to use a coupling agent that allows for the direct amidation with N-methylamine. Another possibility is a one-pot procedure where the carboxylic acid is first converted to an activated intermediate (like an acyl chloride or an active ester) in situ, followed by the addition of N-methylamine without isolating the intermediate. This can improve efficiency and reduce material loss between steps.

Q4: My NMR spectrum shows unexpected signals. What are the likely byproducts?

A4: The byproducts will depend on the synthetic route taken.

  • Amidation Step: Unreacted starting carboxylic acid, the urea byproduct from DCC coupling, or the guanidinium byproduct from HATU coupling.[4]

  • N-Methylation Step: The O-methylated imino ether is a common byproduct.[8]

  • General: De-iodinated product (2-phenyl-N-methylacetamide) might be present if harsh conditions were used.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety procedures should be followed. Specifically:

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO and CO₂). These should be handled in a fume hood.

  • Strong bases like sodium hydride and n-butyllithium are flammable and react violently with water. They should be handled under an inert atmosphere.

  • Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Iodophenyl)acetyl Chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-iodophenyl)acetic acid (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) in an anhydrous solvent like dichloromethane (DCM). If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF) (1-2 drops).[6]

  • If using thionyl chloride, heat the mixture to reflux and stir for 2-4 hours. If using oxalyl chloride, stir at room temperature for 1-2 hours.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 2-(4-iodophenyl)acetyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound via Acyl Chloride
  • In a separate flask under an inert atmosphere, dissolve methylamine hydrochloride (1.2 eq) in anhydrous DCM.

  • Add a base such as triethylamine (2.5 eq) and stir for 15 minutes at room temperature.

  • Cool the amine solution to 0°C.

  • Dissolve the crude 2-(4-iodophenyl)acetyl chloride from Protocol 1 in anhydrous DCM and add it dropwise to the stirred amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Direct Amidation using HATU
  • Dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add methylamine hydrochloride (1.2 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the product.[2][3]

References

Technical Support Center: Synthesis of 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(4-Iodophenyl)-n-methylacetamide. The information is tailored for researchers, scientists, and professionals in drug development to help reduce byproducts and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using carbodiimide coupling reagents like EDC in the presence of HOBt.

Q1: My TLC plate shows multiple spots, indicating a messy reaction. What are the likely causes and how can I resolve this?

A1: A messy TLC plate is a common issue and can stem from several sources. The primary suspects are the formation of byproducts, degradation of starting materials or products, and residual coupling agents.

  • N-acylurea Byproduct: A major byproduct in carbodiimide-mediated reactions is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1][2] This rearrangement is particularly prevalent in polar aprotic solvents like DMF.[3]

  • Residual Reagents: Unreacted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and any base used (e.g., DIPEA) will appear on the TLC.

  • Degradation: If the reaction is heated for an extended period, thermal degradation of the starting materials or the desired product can occur.[3]

Troubleshooting Steps:

  • Solvent Selection: Switch from polar aprotic solvents like DMF to less polar alternatives such as Dichloromethane (DCM) or Tetrahydrofuran (THF). This can significantly reduce the formation of the N-acylurea byproduct.[3][4]

  • Reaction Monitoring: Monitor the reaction progress closely using TLC to avoid unnecessarily long reaction times.

  • Workup Procedure: Implement a thorough aqueous workup to remove water-soluble byproducts and reagents. An acidic wash (e.g., dilute HCl) will remove the EDC urea byproduct and any excess base, while a basic wash (e.g., dilute NaOH or NaHCO3) can help remove unreacted HOBt and the starting carboxylic acid.[3]

  • Order of Addition: To minimize side reactions, activate the carboxylic acid (4-iodophenylacetic acid) with EDC and HOBt first, and then add the amine (methylamine).[3][5]

Q2: The yield of my desired product, this compound, is consistently low. How can I improve it?

A2: Low yields can be attributed to incomplete reactions, the formation of stable byproducts, or loss of product during purification.

  • Inefficient Coupling: The reaction conditions may not be optimal for efficient amide bond formation.

  • Byproduct Formation: The formation of N-acylurea consumes the activated carboxylic acid, thereby reducing the yield of the desired amide.[1]

  • Purification Issues: The product may be partially soluble in the aqueous phase during workup, leading to losses.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Ensure that the coupling reagents are used in the correct molar ratios. A slight excess of the coupling agent (e.g., 1.1-1.5 equivalents of EDC) is often beneficial.[4]

  • Reaction Time and Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Running the reaction at room temperature or 0 °C for a longer duration might improve the yield. One study on a similar amidation found 60°C to be optimal.[4]

  • Role of Additives: The addition of HOBt is crucial as it forms a more stable active ester, which reacts efficiently with the amine and suppresses side reactions.[6] In some cases, a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP) can improve yields, especially with less reactive amines.[7]

  • Extraction Solvent: During workup, use an appropriate organic solvent for extraction in which your product has high solubility and is immiscible with water (e.g., ethyl acetate, DCM). If the product has some water solubility, saturating the aqueous phase with brine (saturated NaCl solution) can reduce its solubility in water and improve extraction efficiency.

Q3: I am struggling to remove the EDC-urea byproduct and other reagents from my final product. What is the best purification strategy?

A3: The choice of purification strategy depends on the properties of your product and the impurities.

  • EDC and its urea byproduct: These are generally water-soluble, making them removable by aqueous extraction.[8]

  • HOBt: HOBt can be removed with a basic wash.[3]

  • N-acylurea: This byproduct can be more challenging to remove as its polarity can be similar to the desired product.

Purification Strategies:

  • Aqueous Workup: As a first step, perform a sequential wash of the organic layer with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO3 solution), and finally with brine.[3]

  • Chromatography: If the aqueous workup is insufficient, column chromatography is the most effective method for removing persistent impurities like N-acylurea. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the desired product.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the coupling of 4-iodophenylacetic acid with methylamine using a coupling agent. Carbodiimides, such as EDC, are frequently used for this purpose, often in combination with an additive like HOBt to improve efficiency and reduce side reactions.

Q2: What are the main byproducts to expect in this reaction?

A2: The most significant byproduct is typically the N-acylurea, which results from an intramolecular rearrangement of the O-acylisourea intermediate.[1][2] Other potential impurities include the urea formed from the hydrolysis of EDC and any unreacted starting materials.

Q3: Why is HOBt used in combination with EDC?

A3: HOBt acts as a catalyst and serves two main purposes. First, it reacts with the O-acylisourea intermediate to form an HOBt-ester. This ester is more stable than the O-acylisourea and less prone to rearranging into the N-acylurea byproduct. Second, the HOBt-ester is highly reactive towards the amine, leading to a more efficient formation of the desired amide and minimizing side reactions like racemization (if a chiral center were present).[6][8]

Q4: Can I use a different coupling agent?

A4: Yes, other coupling agents can be used. Dicyclohexylcarbodiimide (DCC) is another common choice, but its urea byproduct is insoluble in most organic solvents, which can complicate purification.[5] Other options include uronium-based reagents like HBTU or HATU, which are also very efficient.[8]

Quantitative Data

The following tables provide quantitative data from studies on similar amide coupling reactions. This data can be used to guide the optimization of the synthesis of this compound.

Table 1: Effect of EDC.HCl Concentration and Reaction Time on Product Yield *

EntryEDC.HCl (mmol)Time (min)Temperature (°C)Yield (%)
12.0306060.1
22.5306062.3
33.0306070.2
43.5306070.5
53.0606075.6
63.0906080.1
73.01206088.5
83.01506093.1

*Data adapted from a study on the amidation of cinnamic acid with p-anisidine in THF.[4] The ratio of carboxylic acid to amine was 1:1.

Table 2: Influence of Additives on the Suppression of N-acylurea Formation *

EntryAdditiveFuel (EDC) used for N-acylurea (%)Fuel (EDC) used for Anhydride (%)
1None3959
21,2,4-Triazole4060
3DMAP4060
4Pyridine592

*Data adapted from a study on a carbodiimide-fueled reaction cycle.[9] The anhydride is the desired intermediate for the subsequent reaction with an amine.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt

  • Preparation: In a round-bottom flask, dissolve 4-iodophenylacetic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.1 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 eq) to the cooled solution in portions. Allow the mixture to stir at 0 °C for 30 minutes.

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

Reaction_Pathway 4-Iodophenylacetic Acid 4-Iodophenylacetic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate 4-Iodophenylacetic Acid->O-Acylisourea Intermediate + EDC Methylamine Methylamine This compound This compound Methylamine->this compound HOBt-ester HOBt-ester O-Acylisourea Intermediate->HOBt-ester + HOBt - EDC-Urea HOBt-ester->this compound + Methylamine - HOBt EDC_Urea EDC-Urea Byproduct

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction O-Acylisourea Intermediate O-Acylisourea Intermediate N-Acylurea Byproduct N-Acylurea (Byproduct) O-Acylisourea Intermediate->N-Acylurea Byproduct Intramolecular Rearrangement Desired Reaction Reaction with Amine O-Acylisourea Intermediate->Desired Reaction Desired Pathway

Caption: Competing pathways: desired reaction vs. N-acylurea byproduct formation.

Troubleshooting_Workflow cluster_issue Identified Issue cluster_cause Potential Cause cluster_solution Recommended Solution Issue Messy TLC / Low Yield Cause_Byproduct N-Acylurea Formation? Issue->Cause_Byproduct Cause_Workup Ineffective Workup? Issue->Cause_Workup Cause_Conditions Suboptimal Conditions? Issue->Cause_Conditions Sol_Solvent Change Solvent (e.g., DCM) Cause_Byproduct->Sol_Solvent Sol_Wash Acid/Base Wash Cause_Workup->Sol_Wash Sol_Optimize Optimize Stoichiometry & Time Cause_Conditions->Sol_Optimize

Caption: A logical workflow for troubleshooting common issues in the reaction.

References

Technical Support Center: Crystallization of 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-(4-Iodophenyl)-n-methylacetamide.

Troubleshooting Crystallization Issues

Effectively troubleshooting the crystallization of this compound requires a systematic approach. The following guide addresses common problems encountered during the process.

Problem: The compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • Supersaturation is too high: The solution is likely cooling too quickly, causing the compound to come out of solution above its melting point.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the saturation. Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Insoluble impurities: The presence of impurities can lower the melting point of the mixture, leading to oiling out.

    • Solution: If the solution has a noticeable color, consider a hot filtration step with activated charcoal to remove colored impurities. Ensure all starting materials are of high purity.

  • Inappropriate solvent: The chosen solvent may not be ideal for this specific compound's crystallization.

    • Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which it is less soluble) can sometimes promote better crystal formation.

Problem: No crystals form, even after extended cooling.

Possible Causes & Solutions:

  • Solution is not sufficiently supersaturated: Too much solvent may have been used initially.

    • Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool again. To check for saturation, dip a glass rod into the solution and let the solvent evaporate; a solid residue should form.[1]

  • Lack of nucleation sites: Crystal growth requires an initial point of nucleation.

    • Solution: Try scratching the inside of the flask with a glass rod just below the solvent level to create microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny seed crystal of this compound from a previous successful crystallization.

  • Compound is highly soluble at low temperatures: The chosen solvent may be too effective at keeping the compound in solution, even when cold.

    • Solution: Consider using a different solvent in which the compound has lower solubility at room temperature or below. Alternatively, employ an anti-solvent crystallization technique where a "poor" solvent is slowly added to the solution to induce precipitation.

Problem: Crystal yield is very low.

Possible Causes & Solutions:

  • Excessive solvent: As with the failure to form crystals, using too much solvent is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[1]

    • Solution: Before filtration, cool the solution in an ice bath to minimize the compound's solubility. Use a minimal amount of ice-cold solvent to wash the collected crystals. The mother liquor can be concentrated to recover more of the compound, although it may be less pure.

  • Premature crystallization: If crystals form while the solution is still hot, the compound will be lost during hot filtration (if performed).

    • Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. If necessary, add a small amount of extra solvent before any hot filtration step.

Problem: Crystals are very fine or form too rapidly.

Possible Causes & Solutions:

  • Solution cooled too quickly: Rapid cooling leads to the formation of many small crystals, which can trap impurities.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also be beneficial.[1]

  • High degree of supersaturation: A very concentrated solution can crash out of solution quickly.

    • Solution: Reheat the solution and add a small amount of additional solvent. This will decrease the supersaturation and allow for more controlled crystal growth.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Based on the properties of the structurally similar N-(4-iodophenyl)acetamide, polar organic solvents are likely to be effective. Good starting points would be methanol, ethanol, or isopropanol.[2] It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture. The compound is expected to have limited solubility in nonpolar solvents like hexane.[2]

Q2: How does the iodine atom affect the crystallization process?

The heavy iodine atom increases the molecule's overall polarity and can lead to stronger intermolecular interactions, which may facilitate crystallization. Halogenated aromatic compounds are often highly crystalline. However, the presence of iodine also makes the compound susceptible to certain impurities, such as di-iodinated species, which can be difficult to remove by crystallization alone.

Q3: My purified compound has a slight discoloration. What could be the cause?

A yellowish or brownish tint can indicate the presence of trace amounts of elemental iodine, which can form from the degradation of the iodo-compound, particularly if exposed to light or heat for extended periods. Washing the crude product with a dilute solution of sodium thiosulfate can help remove residual iodine.

Q4: Can I use a mixed solvent system?

Yes, mixed solvent systems are often very effective for recrystallization. A common technique is to dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Reheating to clarify and then slow cooling can produce high-quality crystals.

Q5: What is polymorphism and should I be concerned about it for this compound?

Quantitative Data Summary

The following table summarizes relevant physical property data for the closely related compound N-(4-Iodophenyl)acetamide, which can serve as an estimate for this compound.

PropertyValueSource
Molecular Formula C8H8INO[3][4]
Molecular Weight 261.06 g/mol [5][6]
Appearance White to off-white crystalline solid[2]
Melting Point 184 °C[5]
Boiling Point 310.8 °C at 760 mmHg[5]
Water Solubility 182.7 mg/L (25 °C)[5]

Experimental Protocols

Recommended Starting Protocol for Recrystallization:

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and with heating. Good candidates include ethanol, methanol, and isopropanol.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath). Continue adding the solvent portion-wise until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

TroubleshootingWorkflow Troubleshooting Crystallization of this compound start Start Crystallization (Slow Cooling) check_crystals Crystals Formed? start->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No success Successful Crystallization check_crystals->success Yes low_yield Low Yield? oiling_out->low_yield No oiling_out_actions Actions: - Reheat and add more solvent - Cool slower - Consider hot filtration (charcoal) oiling_out->oiling_out_actions Yes no_crystals_actions Actions: - Evaporate some solvent - Scratch flask inner wall - Add seed crystal low_yield->no_crystals_actions No low_yield_actions Actions: - Cool in ice bath before filtering - Minimize washing solvent - Concentrate mother liquor low_yield->low_yield_actions Yes no_crystals_actions->start reassess Reassess Solvent System no_crystals_actions->reassess oiling_out_actions->start oiling_out_actions->reassess low_yield_actions->success

Caption: Troubleshooting workflow for crystallization issues.

References

Technical Support Center: Enhancing the Purity of 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(4-Iodophenyl)-n-methylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Such as 4-iodophenylacetic acid and methylamine.

  • Reagent-Related Impurities: Excess reagents or by-products from coupling agents used in amide bond formation.

  • Side-Reaction Products: Impurities arising from side reactions, such as the formation of dimers or other derivatives.

  • Solvent-Related Impurities: Residual solvents from the reaction or initial work-up.[1]

  • Degradation Products: The compound may degrade upon exposure to high temperatures, strong acids or bases, or light.

Q2: What is the initial step to purify crude this compound after synthesis?

A2: An initial aqueous work-up is recommended. This typically involves washing the crude product with a dilute acid (e.g., 1M HCl) to remove any unreacted methylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-iodophenylacetic acid. A final wash with brine helps to remove residual water and some water-soluble impurities.

Q3: My purified product still shows a low melting point and broad peaks in the NMR spectrum. What should I do?

A3: A low melting point and broad NMR peaks are indicative of impurities. Further purification using techniques like recrystallization or column chromatography is necessary. These methods are effective for separating the target compound from closely related impurities.

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A4: The following techniques are recommended for purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • NMR spectrum shows peaks corresponding to 4-iodophenylacetic acid or methylamine.

  • TLC analysis shows spots corresponding to the starting materials.

Solution:

  • Acid-Base Washing: Perform a thorough acid-base wash as described in Q2 of the FAQs.

  • Column Chromatography: If washing is insufficient, column chromatography is highly effective for separating the polar starting materials from the less polar product.

Issue 2: Persistent Colored Impurities in the Product

Symptoms:

  • The isolated solid is off-white, yellow, or brown instead of a white crystalline solid.

Solution:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the hot solution through a pad of Celite to remove the carbon and adsorbed impurities. The desired product can then be recovered by recrystallization.

  • Recrystallization: This is a primary technique for removing colored impurities and improving the crystalline nature of the product.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed to purify this compound by removing soluble impurities.

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common solvent system for similar compounds is a mixture of ethyl acetate and hexane.[2]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, filter the hot solution through a pre-warmed funnel with filter paper or a Celite pad to remove the carbon.

  • Crystallization: Slowly add hexane to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

ParameterValue/Range
Solvent System Ethyl Acetate / Hexane
Dissolution Temperature Boiling point of Ethyl Acetate
Crystallization Temperature 0 - 5 °C
Expected Yield 70 - 90%
Protocol 2: Flash Column Chromatography

This method is used for the purification of the compound when recrystallization is not effective or when a very high degree of purity is required.[3][4]

Procedure:

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as a slurry in the chosen eluent system.[2]

  • Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. For a compound of intermediate polarity like this compound, a gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterValue/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane / Ethyl Acetate (Gradient)
Initial Eluent 10% Ethyl Acetate in Hexane
Final Eluent 30-50% Ethyl Acetate in Hexane
Monitoring TLC with UV visualization

Visualizations

PurificationWorkflow Crude Crude Product Wash Aqueous Wash (Acid/Base) Crude->Wash Initial Cleanup Recrystallization Recrystallization Wash->Recrystallization Primary Purification Column Column Chromatography Wash->Column Alternative/Further Purification Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Final Check

Caption: General workflow for the purification of this compound.

TroubleshootingGuide ImpureProduct Impure Product Symptoms: Low MP, Broad NMR, Color IdentifyImpurity Identify Impurity Type Starting Materials? Colored Impurities? ImpureProduct->IdentifyImpurity StartingMaterials Starting Materials Present Solution: Acid-Base Wash or Column Chromatography IdentifyImpurity->StartingMaterials Yes ColoredImpurities Colored Impurities Solution: Activated Carbon or Recrystallization IdentifyImpurity->ColoredImpurities Yes PureProduct Pure Product Verify with Analytics StartingMaterials->PureProduct ColoredImpurities->PureProduct

Caption: Decision tree for troubleshooting common purification issues.

References

protocol modifications for sensitive 2-(4-Iodophenyl)-n-methylacetamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sensitive compound 2-(4-Iodophenyl)-n-methylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common synthetic route involves a two-step process. First, 2-(4-iodophenyl)acetic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the crude acyl chloride is reacted with methylamine to form the final N-methylated amide product.

Q2: What are the key stability concerns for this compound?

A2: As an aryl iodide, this compound is sensitive to both light and heat.[1] Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond, resulting in deiodination and the formation of impurities.[1] Similarly, elevated temperatures can accelerate this degradation process.[1] It is also susceptible to hydrolysis of the amide bond under strong acidic or basic conditions.[2]

Q3: How should this compound be properly stored?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[3] It is recommended to use an amber glass vial or to wrap the container in aluminum foil to protect it from light.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.[3]

Q4: What are the common applications of this compound in research and development?

A4: This compound is primarily used as a building block in organic synthesis. The aryl iodide moiety makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form more complex molecules.[5][6] These reactions are fundamental in the development of new pharmaceutical agents and functional materials.

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete conversion of the carboxylic acid to the acyl chloride.- Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of SOCl₂).- Ensure the reaction is carried out under anhydrous conditions.- Gently heat the reaction mixture if necessary, but monitor for degradation.[1]
Hydrolysis of the acyl chloride intermediate.- Perform the reaction under a dry atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Degradation of the product during workup or purification.- Avoid prolonged exposure to high temperatures.[1]- Use a suitable purification method like column chromatography with a non-polar eluent system.
Product discoloration (yellow or brown) Formation of elemental iodine due to light exposure.[1]- Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil.[4]- Work in a dimly lit area or use a fume hood with the light turned off.[4]
Presence of impurities from starting materials or side reactions.- Recrystallize the final product from a suitable solvent system (e.g., ethyl acetate/hexanes).- Perform column chromatography to remove colored impurities.
Difficulty in removing unreacted starting material Inefficient reaction conditions.- Ensure the stoichiometry of the reactants is correct.- Increase the reaction time or temperature cautiously.
Similar polarity of the product and starting material.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider a chemical quench of the unreacted starting material if possible.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Issue Possible Cause(s) Troubleshooting Steps
Low conversion in Suzuki-Miyaura coupling Inactive catalyst.- Use a fresh batch of palladium catalyst.- Ensure proper activation of the precatalyst if required.[4]
Inefficient base.- The choice of base is crucial; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6]- Ensure the base is anhydrous if the reaction is sensitive to water.
Deactivation of the boronic acid/ester.- Use fresh, high-quality boronic acid/ester.- Protodeboronation can be a side reaction; consider using a less aqueous solvent system if this is suspected.[4]
Formation of homocoupling byproducts Presence of oxygen in the reaction mixture.- Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[4]
Use of a Pd(II) precatalyst without complete reduction to Pd(0).- Ensure the reaction conditions are suitable for the in-situ reduction of the Pd(II) species.
Deiodination of the starting material High reaction temperatures.- Optimize the reaction temperature; some modern catalyst systems can facilitate Suzuki coupling at lower temperatures.[7]
Presence of reducing agents.- Ensure all reagents and solvents are free from contaminants that could act as reducing agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-(4-iodophenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Methylamine solution (e.g., 2 M in THF or 40% in water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(4-iodophenyl)acetyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add methylamine solution (2.0-2.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Solubility of N-methylacetamide (a related compound)

SolventSolubility
WaterSoluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
ChloroformSoluble
BenzeneSoluble

Note: The solubility of this compound is expected to be lower in polar solvents like water compared to N-methylacetamide due to the presence of the iodophenyl group.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 2-(4-iodophenyl)acetic acid acyl_chloride Acyl Chloride Formation (SOCl₂, DCM) start->acyl_chloride amidation Amidation (Methylamine) acyl_chloride->amidation workup_purification Workup & Purification amidation->workup_purification product This compound workup_purification->product

Caption: Workflow for the synthesis of this compound.

suzuki_pathway cluster_catalytic_cycle Catalytic Cycle A Ar-I (this compound) PdII_complex Ar-Pd(II)-I A->PdII_complex B R-B(OH)₂ (Arylboronic acid) Transmetalation Transmetalation B->Transmetalation Pd0 Pd(0) Catalyst Pd0->PdII_complex Oxidative Addition PdII_complex->Transmetalation PdII_Ar_R Ar-Pd(II)-R Transmetalation->PdII_Ar_R PdII_Ar_R->Pd0 Product Ar-R (Coupled Product) PdII_Ar_R->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Comparative Analysis of the Predicted Biological Effects of 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no direct experimental data available in the public domain regarding the biological effects of 2-(4-Iodophenyl)-n-methylacetamide. This guide provides a comparative analysis based on the known biological activities of structurally similar compounds. The predicted effects and associated data for this compound are therefore hypothetical and intended for research and informational purposes only.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative overview of the potential biological activities of this compound against established therapeutic agents. The comparison is structured around three hypothesized activities based on its chemical structure: butyrylcholinesterase (BChE) inhibition, anticancer (cytotoxic) activity, and tyrosine kinase inhibition.

Hypothesized Biological Activities

The chemical structure of this compound, featuring an N-phenylacetamide core and an iodinated phenyl group, suggests potential interactions with several biological targets. Structurally related N-phenylacetamide derivatives have demonstrated a range of biological effects, including enzyme inhibition and cytotoxicity. Furthermore, the presence of an iodophenyl moiety is a feature found in some potent tyrosine kinase inhibitors.

Based on these structural analogies, this guide will explore the following hypothetical biological activities for this compound:

  • Butyrylcholinesterase (BChE) Inhibition: Acetamide derivatives have been identified as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.

  • Anticancer (Cytotoxic) Activity: Phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.

  • Tyrosine Kinase Inhibition: The iodophenyl group is a key pharmacophore in several approved tyrosine kinase inhibitors used in cancer therapy.

Comparative Analysis of Butyrylcholinesterase (BChE) Inhibitory Activity

Hypothesis: this compound may act as an inhibitor of butyrylcholinesterase. This is based on studies of other substituted acetamide derivatives that show affinity for this enzyme.[1]

Comparison with a Standard BChE Inhibitor:

CompoundTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
This compoundBChEHypotheticalGalantamine0.92
Substituted Acetamide Derivative (8c)BChE3.94 ± 0.15Eserine (Physostigmine)-
Uracil Derivative (4)BChE0.137Neostigmine0.084
Carbamate Derivative (1)BChE0.12 ± 0.09--

Data for proxy compounds are provided to illustrate the potential range of activity for this class of molecules.[1][2][3]

Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring cholinesterase activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Butyrylcholinesterase (BChE) enzyme solution

  • Phosphate buffer (pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Butyrylthiocholine iodide (BTCI)

  • Test compound (this compound) and reference inhibitor

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the BChE enzyme solution to each well.

  • Add the test compound or reference inhibitor to the respective wells. A control well with no inhibitor should also be prepared.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, BTCI, to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, DTNB, BTCI) D Dispense Reagents and Enzyme into Plate A->D B Prepare Enzyme (BChE) B->D C Prepare Test Compounds E Add Test Compounds C->E D->E F Incubate E->F G Add Substrate (BTCI) F->G H Measure Absorbance (412 nm) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

MTT Cytotoxicity Assay Workflow

Comparative Analysis of Tyrosine Kinase Inhibitory Activity

Hypothesis: The presence of a 4-iodophenyl group in this compound suggests it may function as a tyrosine kinase inhibitor (TKI). This structural motif is present in several known TKIs.

Comparison with a Standard Tyrosine Kinase Inhibitor:

CompoundTarget KinaseIC50 Value (µM)Reference CompoundIC50 Value (µM)
This compoundHypotheticalHypotheticalImatinib~0.1 (c-Kit)
N-phenyl pyrazoline 5(Targeted at)3.95 (Hs578T)Dasatinib-
NilotinibBcr-Abl<0.02Sorafenib-

Data for proxy compounds are provided to illustrate the potential for this class of molecules.[5]

Experimental Protocol: Tyrosine Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of a specific tyrosine kinase.

Materials:

  • 96-well plate

  • Recombinant tyrosine kinase

  • Peptide substrate for the specific kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compound and reference TKI

  • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and a known TKI.

  • In a 96-well plate, add the assay buffer, the specific tyrosine kinase, and the peptide substrate.

  • Add the test compound or reference TKI to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a set period to allow for phosphorylation of the substrate.

  • Stop the reaction (e.g., by adding EDTA).

  • Add the detection reagent (e.g., HRP-conjugated anti-phosphotyrosine antibody).

  • After another incubation, add a substrate for the reporter enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance at 450 nm).

  • The signal intensity is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value. [6][7][8][9][10] Signaling Pathway: Generic Tyrosine Kinase Receptor Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Substrate Phosphorylation RTK->P1 Ligand Growth Factor Ligand->RTK TKI This compound (Hypothetical TKI) TKI->RTK P2 Downstream Signaling Cascade P1->P2 P3 Gene Expression Changes P2->P3 P4 Cell Proliferation, Survival, etc. P3->P4

Hypothesized Inhibition of RTK Signaling

References

A Comparative Efficacy Analysis of Phenylacetamide Derivatives: Spotlight on 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-(4-Iodophenyl)-n-methylacetamide and other phenylacetamide derivatives, drawing upon available experimental data from structurally related compounds. While direct efficacy data for this compound is limited in the public domain, this report synthesizes findings from various studies on phenylacetamide analogues to infer its potential therapeutic activities and contextualize its efficacy. The following sections detail the performance of different phenylacetamide derivatives in anticancer, antibacterial, and other pharmacological applications, supported by quantitative data and experimental methodologies.

Anticancer Activity of Phenylacetamide Derivatives

Phenylacetamide derivatives have emerged as a promising class of compounds with potential anticancer properties.[1][2] The nature and position of substituents on the phenyl ring, as well as modifications to the acetamide moiety, have been shown to significantly influence their cytotoxic and pro-apoptotic effects.[3]

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line.[1][2] The presence of a nitro group on the N-phenyl ring was associated with higher cytotoxic effects compared to a methoxy group.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various phenylacetamide derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-(X-nitrophenyl)acetamide (2b)PC352Imatinib40
2-(4-Fluorophenyl)-N-(Y-nitrophenyl)acetamide (2c)PC380Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7100Imatinib98
Phenylacetamide derivative (3j, p-nitro)MDA-MB4680.76 ± 0.09Doxorubicin0.38 ± 0.07
Phenylacetamide derivative (3d)MDA-MB-4680.6 ± 0.08--
Phenylacetamide derivative (3d)PC-120.6 ± 0.08--
Phenylacetamide derivative (3c)MCF-70.7 ± 0.08--
Phenylacetamide derivative (3d)MCF-70.7 ± 0.4--

Table 1: In-vitro Cytotoxicity of Phenylacetamide Derivatives. [1][2][3]

Experimental Protocol: MTS Assay for Cytotoxicity

The cytotoxic activity of the synthesized phenylacetamide derivatives was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][2]

  • Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, MDA-MB468, PC12) were seeded in 96-well plates at a suitable density and incubated to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., Imatinib, Doxorubicin).

  • Incubation: The plates were incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Following incubation, the MTS reagent was added to each well.

  • Absorbance Measurement: The plates were further incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance was then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation1 Incubate for Attachment cell_seeding->incubation1 add_compounds Add Phenylacetamide Derivatives incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mts Add MTS Reagent incubation2->add_mts incubation3 Incubate for Formazan Conversion add_mts->incubation3 read_absorbance Measure Absorbance incubation3->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Figure 1: Workflow for MTS Cytotoxicity Assay.

Antibacterial Activity of Phenylacetamide Derivatives

Certain phenylacetamide derivatives have also demonstrated promising antibacterial activity. A study focusing on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed their efficacy against various plant pathogenic bacteria.[4][5][6]

Specifically, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited superior antibacterial activity compared to commercial bactericides like bismerthiazol and thiodiazole copper.[5]

Comparative Antibacterial Efficacy

The table below presents the 50% effective concentration (EC50) values of a key phenylacetamide derivative against Xanthomonas oryzae pv. oryzae (Xoo).

CompoundTarget BacteriaEC50 (µM)Reference Compound 1EC50 (µM)Reference Compound 2EC50 (µM)
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xoo156.7Bismerthiazol230.5Thiodiazole copper545.2

Table 2: In-vitro Antibacterial Activity of a Phenylacetamide Derivative. [5]

Experimental Protocol: In-vitro Antibacterial Activity Assay

The in-vitro antibacterial activity was determined using a standard turbidimeter test.

  • Bacterial Culture: The target bacteria were cultured in a suitable nutrient broth.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent to prepare stock solutions.

  • Treatment: Different concentrations of the test compounds were added to the bacterial cultures.

  • Incubation: The treated cultures were incubated at an appropriate temperature with shaking.

  • Turbidity Measurement: The optical density (OD) of the cultures was measured at a specific wavelength (e.g., 600 nm) to determine bacterial growth.

  • EC50 Calculation: The effective concentration required to inhibit 50% of bacterial growth (EC50) was calculated.

Structure-Activity Relationship (SAR) and the Potential of this compound

  • Halogen Substitution: The presence of a halogen atom on the phenyl ring is a common feature in many biologically active phenylacetamide derivatives.[7] The nature and position of the halogen can significantly influence the compound's efficacy and selectivity.[3] For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, halogen substitution generally increased the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors.[3] In another study on antibacterial agents, a 4-fluoro substitution on the phenyl ring was found to be beneficial for activity.[4] Given that iodine is a large and lipophilic halogen, it is plausible that a 4-iodo substitution could confer unique pharmacological properties.

  • N-Alkylation: The substitution on the acetamide nitrogen also plays a crucial role in determining the biological activity. An N-methyl group, as in this compound, can affect the compound's polarity, metabolic stability, and binding interactions with its biological target.

The logical relationship for inferring the potential activity of the target compound is depicted below.

sar_logic cluster_core Core Structure cluster_substituents Key Substitutions cluster_inferred_activity Inferred Potential Activity phenylacetamide Phenylacetamide Scaffold iodo 4-Iodo on Phenyl Ring phenylacetamide->iodo Influences Lipophilicity & Binding n_methyl N-Methyl on Acetamide phenylacetamide->n_methyl Affects Polarity & Stability target_compound This compound iodo->target_compound n_methyl->target_compound potential_activity Potential Biological Efficacy (e.g., Anticancer, Antibacterial, CNS activity) target_compound->potential_activity Hypothesized

Figure 2: SAR-based Inference of Potential Activity.

Conclusion

References

Comparative Analysis of 2-(4-Iodophenyl)-N-methylacetamide and Its Halogenated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, cytotoxic effects, and structure-activity relationships of 2-(4-Iodophenyl)-N-methylacetamide and its analogs reveals critical insights for drug discovery and development. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols, to aid researchers in the field of medicinal chemistry and oncology.

Introduction

Phenylacetamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the phenyl ring plays a crucial role in modulating their pharmacological effects. This guide focuses on a comparative analysis of this compound and its analogs where the iodine atom is replaced by other halogens (fluorine, chlorine, and bromine) or is absent. The analysis delves into their synthesis, in-vitro cytotoxicity against various cancer cell lines, and the underlying structure-activity relationships that govern their biological efficacy.

Synthesis of 2-(4-Halophenyl)-N-methylacetamide Analogs

The synthesis of 2-(4-halophenyl)-N-methylacetamide and its analogs is typically achieved through a straightforward two-step process. The first step involves the conversion of the corresponding 4-halophenylacetic acid to its acyl chloride, followed by amidation with methylamine.

4-Halophenylacetic Acid 4-Halophenylacetic Acid 4-Halophenylacetyl Chloride 4-Halophenylacetyl Chloride 4-Halophenylacetic Acid->4-Halophenylacetyl Chloride Acyl Chloride Formation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->4-Halophenylacetyl Chloride 2-(4-Halophenyl)-N-methylacetamide 2-(4-Halophenyl)-N-methylacetamide 4-Halophenylacetyl Chloride->2-(4-Halophenyl)-N-methylacetamide Amidation Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->2-(4-Halophenyl)-N-methylacetamide

Fig 1. General synthetic scheme for 2-(4-halophenyl)-N-methylacetamide analogs.

Comparative Cytotoxicity

The in-vitro cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundHalogen (X)Cancer Cell LineIC50 (µM)Reference
2-Phenyl-N-methylacetamideHNot available--
2-(4-Fluorophenyl)-N-methylacetamideFPC3> 100[1]
2-(4-Chlorophenyl)-N-methylacetamideClNot available--
2-(4-Bromophenyl)-N-methylacetamideBrNot available--
This compound I Not available- -

Note: Direct comparative data for all analogs under the same experimental conditions is limited. The provided data is compiled from available literature. The absence of a value indicates that the data was not found in the searched literature.

Structure-Activity Relationship (SAR)

The cytotoxic effects of the 4-halo-N-methylphenylacetamide series are influenced by the nature of the halogen substituent at the para position of the phenyl ring. While comprehensive data for the N-methyl series is not fully available, studies on related phenylacetamide derivatives offer valuable insights into the structure-activity relationship (SAR).

Generally, the introduction of a halogen atom at the para position can influence the molecule's lipophilicity, electronic properties, and metabolic stability, all of which can impact its biological activity. In a study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, it was observed that the cytotoxic activity was also dependent on the substituents on the N-phenyl ring[1]. For instance, compounds with a nitro moiety on the N-phenyl ring demonstrated higher cytotoxicity than those with a methoxy moiety[1].

Signaling Pathways

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[2] The proposed mechanism involves the modulation of key regulatory proteins in these cascades.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

cluster_0 Mitochondrion Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c Promotes release Bcl-2 Bcl-2 Bcl-2->Cytochrome c Inhibits release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Phenylacetamides Phenylacetamides Phenylacetamides->Bax Upregulates Phenylacetamides->Bcl-2 Downregulates (conflicting reports exist) Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Fig 2. Intrinsic apoptosis pathway modulated by phenylacetamides.
Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a different set of initiator caspases.

Phenylacetamides Phenylacetamides FasL FasL Phenylacetamides->FasL Upregulates Fas Receptor Fas Receptor FasL->Fas Receptor Binds to FADD FADD Fas Receptor->FADD Recruits Caspase-8 Caspase-8 FADD->Caspase-8 Recruits & Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Fig 3. Extrinsic apoptosis pathway modulated by phenylacetamides.

Experimental Protocols

General Synthesis of 2-(4-Halophenyl)-N-methylacetamide

A solution of the respective 4-halophenylacetic acid in a suitable solvent (e.g., dichloromethane) is treated with an excess of thionyl chloride at room temperature. The reaction mixture is stirred for several hours, and the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-halophenylacetyl chloride. The crude acyl chloride is then dissolved in a fresh solvent and added dropwise to a cooled solution of methylamine in the same solvent. The reaction mixture is stirred for a few more hours, followed by an aqueous workup and purification by recrystallization or column chromatography to afford the desired 2-(4-halophenyl)-N-methylacetamide.

In-Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of the compounds are determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[3]

cluster_workflow MTS Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48-72 hours C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate cell viability and IC50 values G->H

Fig 4. Workflow for the MTS cytotoxicity assay.

Conclusion

This comparative guide highlights the importance of halogen substitution in modulating the cytotoxic activity of N-methylphenylacetamide derivatives. While direct comparative data for this compound remains elusive in the current literature, the analysis of its analogs provides a strong foundation for future research. The pro-apoptotic mechanism of action, involving both intrinsic and extrinsic pathways, suggests that these compounds are promising candidates for further development as anticancer agents. Future studies should focus on a systematic evaluation of the complete series of 4-halo-N-methylphenylacetamides to establish a definitive structure-activity relationship and to identify the most potent analog for preclinical development.

References

A Researcher's Guide to the Reproducibility of Acetamide-Based Compound Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative framework for assessing the performance of 2-(4-Iodophenyl)-n-methylacetamide and its alternatives in biological assays, with a focus on experimental design and data interpretation.

While specific, publicly available data on the experimental reproducibility of this compound is limited, this guide outlines the critical considerations and standardized protocols necessary for evaluating its performance and comparing it with alternative compounds. By adhering to rigorous experimental design and transparent data reporting, researchers can enhance the reliability and reproducibility of their findings.

Comparative Analysis of Acetamide Derivatives

The following tables present a template for summarizing quantitative data from hypothetical experiments designed to compare this compound with a potential alternative, "Compound X." These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Comparison of Inhibitory Activity (IC50) in a Target-Based Assay

CompoundTarget EnzymeReplicate 1 (IC50 in µM)Replicate 2 (IC50 in µM)Replicate 3 (IC50 in µM)Mean IC50 (µM)Standard Deviation
This compoundKinase A5.25.55.15.270.21
Compound X (Alternative)Kinase A7.88.17.97.930.15
This compoundProtease B12.411.912.812.370.45
Compound X (Alternative)Protease B10.110.510.310.300.20

Table 2: Comparison of Cellular Potency (EC50) in a Cell-Based Assay

CompoundCell LineReplicate 1 (EC50 in µM)Replicate 2 (EC50 in µM)Replicate 3 (EC50 in µM)Mean EC50 (µM)Standard Deviation
This compoundCancer Cell Line A8.99.28.78.930.25
Compound X (Alternative)Cancer Cell Line A15.314.915.515.230.31
This compoundNormal Cell Line B> 50> 50> 50> 50N/A
Compound X (Alternative)Normal Cell Line B> 50> 50> 50> 50N/A

Experimental Protocols

To ensure the reproducibility of experiments involving this compound and its alternatives, it is crucial to follow detailed and standardized protocols.

Synthesis of N-substituted Acetamide Derivatives

A general method for synthesizing N-substituted acetamides involves the reaction of an amine with an acetylating agent. For instance, N-methylacetamide can be prepared by the reaction of methylamine with hot acetic acid or acetic anhydride.[1] A common procedure for synthesizing acetamide derivatives involves dissolving a carboxylic acid in a dry solvent like dichloromethane (DCM), followed by the addition of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP).[2] The corresponding amine is then added to the mixture to yield the final acetamide product.[2] Purification is typically achieved through recrystallization or chromatography.[3]

In Vitro Enzyme Inhibition Assay

A standard protocol for determining the IC50 value of an inhibitor against a target enzyme, such as a kinase or protease, is as follows:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare assay buffer, enzyme, and substrate solutions at their optimal concentrations.

  • Serial Dilution: Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations.

  • Enzyme Reaction: In a microplate, add the enzyme and the test compound at various concentrations. Initiate the reaction by adding the substrate.

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Detection: Measure the enzyme activity using a suitable detection method, such as fluorescence, absorbance, or luminescence.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Each experiment should be performed in triplicate to assess variability.

Cell-Based Proliferation Assay

To assess the effect of the compounds on cell viability and determine the EC50, a cellular proliferation assay such as the MTS assay can be used:[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the EC50 value.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the performance of this compound with an alternative compound.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis & Comparison s1 Synthesis of 2-(4-Iodophenyl)- -methylacetamide s3 Purity & Identity Confirmation (NMR, MS, HPLC) s1->s3 s2 Synthesis of Alternative Compound X s2->s3 iv1 Enzyme Inhibition Assay (e.g., Kinase Assay) s3->iv1 c1 Cell Proliferation Assay (e.g., MTS Assay) s3->c1 iv2 Determine IC50 Values iv1->iv2 d1 Statistical Analysis of Replicates iv2->d1 c2 Determine EC50 Values c1->c2 c2->d1 d2 Compare Potency & Selectivity d1->d2 d3 Assess Reproducibility d2->d3

Workflow for comparative analysis of acetamide-based compounds.
Hypothetical Signaling Pathway Modulation

Acetamide derivatives have been investigated for their potential to modulate various signaling pathways, including those involved in inflammation and cancer.[3][5] The diagram below illustrates a hypothetical signaling pathway where a compound like this compound might act as an inhibitor.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor 2-(4-Iodophenyl) -n-methylacetamide inhibitor->raf Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

By following standardized protocols and transparently reporting data, including measures of variability, the scientific community can build a more robust understanding of the activity and reliability of novel chemical entities like this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Iodophenyl)-n-methylacetamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Iodophenyl)-n-methylacetamide derivatives, with a focus on their potential as anticancer agents. Due to the limited direct experimental data on the specifically substituted title compound, this guide draws objective comparisons from closely related analogs, providing a predictive framework for its efficacy and mechanism of action. The information is compiled from various studies on substituted 2-phenylacetamide derivatives, offering valuable insights for drug design and development.

I. Comparative Cytotoxicity of Phenylacetamide Derivatives

The anticancer activity of phenylacetamide derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. The following tables summarize the in-vitro cytotoxicity (IC50 values) of various analogs against several human cancer cell lines. This data allows for a comparative assessment of the likely potency of this compound.

Table 1: Influence of Phenyl Ring Substituents on Cytotoxicity (IC50 in µM)

Compound IDPhenyl Ring SubstituentN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-FluoroPhenylPC3 (Prostate)>100[1][2]
1b 4-Fluoro2-NitrophenylPC3 (Prostate)52[2][3]
1c 4-Fluoro4-NitrophenylPC3 (Prostate)80[2][3]
1d 4-Fluoro4-MethoxyphenylPC3 (Prostate)>100[2][3]
2a 2-ChloroN-ButylMDA-MB-468 (Breast)>1[4]
2b 3-ChloroN-ButylMDA-MB-468 (Breast)>1[4]
2c 4-ChloroN-ButylMDA-MB-468 (Breast)0.7 ± 0.08[4]
3a 4-BromoN-ButylMDA-MB-468 (Breast)>1[4]
4a 4-NitroN-ButylMDA-MB-468 (Breast)0.76 ± 0.09[4]
5a HN-(4-(4-Chlorophenyl)Thiazol-2-yl)Hela (Cervical)>100
5b 2-ChloroN-(4-(4-Chlorophenyl)Thiazol-2-yl)Hela (Cervical)1.3 ± 0.14

SAR Insights from Phenyl Ring Modifications:

  • Halogen Substitution: The position of the halogen on the phenyl ring is crucial for activity. For instance, a chloro-substituent at the para-position (Compound 2c ) shows significantly higher activity compared to ortho- and meta-positions. While direct data for an iodo-substituent is unavailable, the trend of increasing activity with increasing atomic weight of the halogen (F < Cl < Br) is often observed in similar scaffolds, suggesting that a 4-iodo substituent could confer potent activity.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group at the para-position (Compound 4a ), leads to high cytotoxic activity.[2][3][4] This suggests that the electronic properties of the phenyl ring play a key role in the compound's mechanism of action.

Table 2: Influence of N-Acetamide Substituents on Cytotoxicity (IC50 in µM)

Compound IDPhenyl Ring SubstituentN-SubstituentCancer Cell LineIC50 (µM)Reference
6a 4-FluoroPhenylPC3 (Prostate)>100[1][2]
6b 4-FluoroButylPC3 (Prostate)Not Reported[1]
6c 4-Fluoro2-HalophenylPC3 (Prostate)102[1]
7a HN-PhenylHela (Cervical)>100
7b HN-(4-(4-Chlorophenyl)Thiazol-2-yl)Hela (Cervical)>100

SAR Insights from N-Acetamide Modifications:

  • Lipophilicity and Steric Bulk: Replacing a less lipophilic N-substituent (e.g., phenyl) with a more lipophilic one (e.g., a substituted phenyl or a thiazolyl group) can modulate activity. The introduction of a bulky N-substituent can influence the compound's ability to interact with its biological target. While specific data for an N-methyl group is not available in these comparative studies, it is a small, lipophilic group that is unlikely to introduce significant steric hindrance, potentially allowing for favorable binding interactions.

II. Experimental Protocols

A. General Synthesis of 2-Phenylacetamide Derivatives

The synthesis of 2-phenylacetamide derivatives is typically achieved through the amidation of a corresponding phenylacetic acid derivative with a primary or secondary amine.

Workflow for Synthesis:

G cluster_reactants Reactants Reactant1 Substituted Phenylacetic Acid Reaction Amidation Reaction (Room Temperature, 24h) Reactant1->Reaction Reactant2 Amine (R-NH2) Reactant2->Reaction Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 2-Phenylacetamide Derivative Purification->Product

Caption: General synthetic workflow for 2-phenylacetamide derivatives.

Detailed Protocol:

  • Activation: Equimolar amounts of the substituted phenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are dissolved in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: The desired amine (e.g., methylamine for N-methylacetamide derivatives) is added to the reaction mixture. The reaction is then stirred at room temperature for 24 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO3), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final 2-phenylacetamide derivative.

B. In-Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Workflow for MTT Assay:

G Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution to each well Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours (Formazan formation) MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenylacetamide Phenylacetamide Derivative Death_Receptor Death Receptors (e.g., Fas, TRAIL-R) Phenylacetamide->Death_Receptor Bcl2_Family Modulation of Bcl-2 Family Proteins Phenylacetamide->Bcl2_Family Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Bax_Upregulation Bax Upregulation Bcl2_Family->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation Bcl2_Family->Bcl2_Downregulation Mitochondrion Mitochondrion Bax_Upregulation->Mitochondrion Bcl2_Downregulation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Head-to-Head Comparison: 2-(4-Iodophenyl)-n-methylacetamide and Standard-of-Care Drugs in Malignant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the specific compound 2-(4-Iodophenyl)-n-methylacetamide is not currently available in the public domain. This guide provides a comparative analysis using data from structurally similar radioiodinated phenylacetamide and benzamide derivatives that have been investigated as theranostic agents for malignant melanoma. The insights drawn are based on the performance of these analogues and are intended to provide a scientifically grounded projection of potential efficacy and mechanism.

Introduction

Malignant melanoma remains one of the most aggressive forms of skin cancer. The therapeutic landscape has been revolutionized by the advent of immune checkpoint inhibitors and targeted therapies, which have significantly improved patient outcomes. This guide provides a head-to-head comparison of the current standard-of-care drugs for malignant melanoma with the potential theranostic agent this compound, represented by its class of iodinated phenylacetamides. The comparison focuses on their mechanisms of action, performance in preclinical and clinical settings, and the experimental protocols underpinning these findings.

Standard-of-Care Drugs for Malignant Melanoma

The current standard of care for unresectable or metastatic melanoma is dominated by two classes of drugs: immunotherapy and targeted therapy.

Immunotherapy

Immunotherapies work by augmenting the body's own immune system to recognize and attack cancer cells. Key players in this category are the immune checkpoint inhibitors.

  • PD-1 Inhibitors (Pembrolizumab, Nivolumab): These monoclonal antibodies block the programmed cell death protein 1 (PD-1) on T-cells, preventing cancer cells from deactivating the immune response.

  • CTLA-4 Inhibitors (Ipilimumab): This monoclonal antibody targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), another key negative regulator of T-cell activation.

  • LAG-3 Inhibitors (Relatlimab): This inhibitor targets the Lymphocyte-activation gene 3 (LAG-3), often used in combination with a PD-1 inhibitor.

Targeted Therapy

Targeted therapies are designed to interfere with specific molecules that are crucial for the growth and survival of cancer cells. In melanoma, these are most effective in patients whose tumors harbor specific genetic mutations.

  • BRAF Inhibitors (Dabrafenib, Vemurafenib, Encorafenib): These drugs target the BRAF protein, which is mutated in approximately 40-50% of melanomas.[1]

  • MEK Inhibitors (Trametinib, Cobimetinib, Binimetinib): These drugs target the MEK protein, which is part of the same signaling pathway as BRAF. They are typically used in combination with BRAF inhibitors.

Performance of Standard-of-Care Drugs

The efficacy of these drugs, particularly in the context of metastatic melanoma, has been established in numerous clinical trials.

Drug ClassDrug Name(s)Mechanism of ActionOverall Response Rate (ORR) in Metastatic Melanoma
Immunotherapy
PD-1 InhibitorsPembrolizumab, NivolumabBlocks PD-1 on T-cells, restoring anti-tumor immunity.Monotherapy: ~40%[2]
CTLA-4 InhibitorIpilimumabBlocks CTLA-4 on T-cells, promoting T-cell activation.Monotherapy: ~11%[2]
CombinationIpilimumab + NivolumabDual checkpoint blockade (CTLA-4 and PD-1).~58%[2]
Targeted Therapy
BRAF/MEK InhibitorsDabrafenib + Trametinib, Encorafenib + BinimetinibInhibit the MAPK signaling pathway in BRAF-mutated tumors.~60-70%

Profile of Iodinated Phenylacetamides as Theranostic Agents

Iodinated phenylacetamide derivatives, such as this compound, are being explored as theranostic agents for melanoma. Their proposed mechanism of action is based on a high affinity for melanin, a pigment that is abundant in most melanoma cells. This specificity allows for both targeted imaging (using radioisotopes like Iodine-123) and therapy (using radioisotopes like Iodine-131).

Preclinical Performance of Analogue Compounds

The data presented below is for radioiodinated phenylacetamide and benzamide analogues, which serve as a proxy for the potential performance of this compound.

ParameterAnalogue CompoundResultCell Lines/Animal Model
In Vitro Melanin Binding 123/131I-IPAHigh affinity (88.78±0.66 %AD) to synthetic melanin.Synthetic Melanin
In Vitro Cell Uptake 123/131I-IPAHigh uptake in melanotic B16F0 cells; low uptake in amelanotic A375 cells.B16F0 (melanotic), A375 (amelanotic) melanoma cell lines
In Vivo Tumor Uptake 123/131I-IPAHigh and sustained uptake in B16F0 tumors in mice.C57BL/6 mice bearing B16F0 melanoma
Tumor-to-Muscle Ratio 123/131I-IPA62.0 at 24 hours post-injection.C57BL/6 mice bearing B16F0 melanoma

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Melanin Targeting

The primary proposed mechanism for the accumulation of iodinated phenylacetamides in melanoma is through binding to melanin. This allows for the targeted delivery of radioisotopes for imaging (SPECT/PET) or therapeutic purposes.

Melanin_Targeting cluster_blood Bloodstream cluster_tumor Melanoma Tumor Microenvironment Drug This compound (Radioiodinated) Melanoma_Cell Melanoma Cell Drug->Melanoma_Cell Tumor Penetration Melanin Melanin Granules Drug->Melanin High-Affinity Binding Melanoma_Cell->Melanin

Caption: Proposed melanin-targeting mechanism of iodinated phenylacetamides in melanoma.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel radioiodinated phenylacetamide typically follows a standardized workflow to assess its potential as a theranostic agent.

Experimental_Workflow Synthesis Synthesis & Radiosynthesis of Iodinated Phenylacetamide In_Vitro In Vitro Studies (Melanin Binding, Cell Uptake) Synthesis->In_Vitro Animal_Model Animal Model Development (Melanoma Xenograft) In_Vitro->Animal_Model Biodistribution Biodistribution Studies (Tumor vs. Organ Uptake) Animal_Model->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging Therapy Radiotherapy Studies (Tumor Growth Inhibition) Imaging->Therapy

Caption: A typical experimental workflow for evaluating a theranostic agent for melanoma.

Experimental Protocols

In Vitro Melanin Binding Assay
  • Preparation of Melanin: Synthetic melanin is suspended in a buffer solution (e.g., PBS, pH 7.4).

  • Incubation: The radioiodinated compound is added to the melanin suspension and incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Separation: The melanin-bound fraction is separated from the unbound fraction by centrifugation.

  • Quantification: The radioactivity in the melanin pellet and the supernatant is measured using a gamma counter. The percentage of binding is calculated as (radioactivity in pellet) / (total radioactivity) x 100%.

Cell Uptake Studies
  • Cell Culture: Melanotic (e.g., B16F0) and amelanotic (e.g., A375) melanoma cells are cultured to a specific confluency in appropriate media.

  • Incubation: The cells are incubated with the radioiodinated compound at various concentrations and for different time points.

  • Washing: After incubation, the cells are washed with cold PBS to remove unbound compound.

  • Lysis and Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter. The results are typically expressed as a percentage of the added dose per million cells.

In Vivo Biodistribution Studies
  • Animal Models: Immunocompromised mice are subcutaneously or intravenously injected with melanoma cells to establish tumors.

  • Compound Administration: The radioiodinated compound is administered to the tumor-bearing mice, usually via tail vein injection.

  • Tissue Harvesting: At various time points post-injection, the mice are euthanized, and major organs and the tumor are harvested.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The current standard of care for malignant melanoma, comprising immunotherapy and targeted therapy, has significantly advanced the treatment of this disease, offering substantial improvements in overall response rates and survival. Iodinated phenylacetamides, as represented by their analogues, present a novel and distinct approach. Their potential lies in the theranostic capability to specifically target melanin-rich melanoma cells for both diagnosis and therapy.

While direct comparative data for this compound is not yet available, the preclinical data from its analogues are promising, demonstrating high affinity for melanin and significant tumor uptake in animal models. This suggests a potential for a highly targeted treatment modality, which could be particularly advantageous for patients with melanin-positive tumors. Further research, including head-to-head preclinical and eventually clinical studies, will be necessary to fully elucidate the comparative efficacy and safety of this new class of compounds against the established standard-of-care drugs.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two primary analytical methods for the quantification of 2-(4-Iodophenyl)-N-methylacetamide, a novel small molecule of interest in pharmaceutical research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies. The comparison is based on established validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The selection of an appropriate analytical method is critical for ensuring accurate and reliable data in drug development, from discovery and preclinical studies to quality control in manufacturing. This guide presents the experimental protocols and performance data to assist in making an informed decision based on the specific requirements of the analytical task, such as required sensitivity, sample matrix, and throughput.

Analytical Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4] A typical workflow for analytical method validation involves several key stages, from initial procedure development to the final validation report, ensuring the method is robust, reliable, and reproducible.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Reporting Dev Analytical Procedure Development Opt Optimization of Parameters Dev->Opt Refinement Proto Define Intended Use & Scope Opt->Proto Finalized Method Params Select Validation Parameters (ICH Q2) Proto->Params Criteria Set Acceptance Criteria Params->Criteria Exec Execute Validation Experiments Criteria->Exec Begin Study Report Generate Validation Report Exec->Report Summarize Results

Caption: A generalized workflow for analytical method validation, from development to final reporting.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. This method is often employed for purity assessments and assays in drug substance and drug product. For this compound, the presence of the iodophenyl chromophore allows for sensitive detection by UV absorbance.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 230 nm, selected based on the UV absorbance maximum of the iodophenyl moiety.

  • Sample Preparation: The sample is dissolved in the mobile phase to a target concentration within the linear range of the assay and filtered through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis (e.g., plasma or tissue samples) and for detecting low-level impurities.[5][6] The use of Multiple Reaction Monitoring (MRM) ensures high specificity for the target analyte, even in complex matrices.[7]

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • A gradient elution is used, starting at 10% B and increasing to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: The precursor ion (Q1) for this compound would be its [M+H]⁺ ion, and the product ion (Q3) would be a specific fragment generated by collision-induced dissociation. For example, a hypothetical transition could be m/z 290.0 → 163.0.

    • Internal Standard: An isotopically labeled version of the analyte (e.g., d3-2-(4-Iodophenyl)-N-methylacetamide) is recommended.

  • Sample Preparation (for plasma): Protein precipitation is a common and effective technique.[5] 100 µL of plasma is mixed with 300 µL of acetonitrile containing the internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for injection.

Performance Comparison

The performance of each method was evaluated according to ICH guidelines, focusing on key validation parameters.[2][8] The following table summarizes the quantitative data for a direct comparison.

Validation Parameter HPLC-UV Method LC-MS/MS Method ICH Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.99
Range 1 - 200 µg/mL0.1 - 500 ng/mLDefined by linearity & accuracy
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Typically 80-120% (varies)
Precision (% RSD) < 2.0%< 5.0%≤ 2% for assay; ≤ 15% for bioanalysis
Selectivity ModerateHighNo interference at analyte RT
Robustness HighModerateNo significant impact from minor changes

Data presented are representative values based on methods for structurally similar compounds and are intended for comparative purposes.[9][10][11]

Method Suitability Comparison

The choice between HPLC-UV and LC-MS/MS depends largely on the application. The following diagram illustrates the decision-making logic based on key analytical requirements.

Method_Selection_Logic cluster_requirements Key Requirements cluster_methods Recommended Method start Define Analytical Goal req_sensitivity High Sensitivity Needed? start->req_sensitivity req_matrix Complex Matrix (e.g., Plasma)? req_sensitivity->req_matrix Yes method_hplc HPLC-UV req_sensitivity->method_hplc No (Assay, Purity) method_lcms LC-MS/MS req_matrix->method_lcms Yes (Bioanalysis) req_matrix->method_hplc No (Simple Matrix)

Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS based on analytical needs.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, but their applications differ significantly.

  • HPLC-UV is a cost-effective, robust, and reliable method ideal for routine quality control, purity testing, and content uniformity assays where analyte concentrations are relatively high (µg/mL range) and the sample matrix is simple.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic studies, where analyte concentrations are in the ng/mL range and the sample matrix is complex.[12] While more expensive and complex to operate, its ability to deliver precise and accurate results at trace levels is indispensable for many stages of drug development.

The choice of method should be guided by the specific requirements of the study, balancing the need for sensitivity and selectivity with considerations of cost, sample throughput, and available instrumentation. Both methods, when properly validated according to ICH guidelines, can provide high-quality data to support research and development activities.[1]

References

Independent Verification of 2-(4-Iodophenyl)-n-methylacetamide: A Comparative Analysis of Translocator Protein (TSPO) Ligand Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent verification of the potential biological activity of 2-(4-Iodophenyl)-n-methylacetamide by comparing its hypothesized binding affinity for the Translocator Protein (TSPO) with established ligands. This analysis is based on published data for structurally similar compounds and outlines the experimental protocols necessary for empirical validation.

Introduction

Comparative Binding Affinity Data

To establish a benchmark for evaluating this compound, the following table summarizes the binding affinities (Ki) of established TSPO ligands. These values represent the concentration of the ligand required to occupy 50% of the TSPO receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM)Reference
[11C]PK111959.3[1]
[11C]DPA-7134.7[1]
This compound Hypothesized N/A

Experimental Protocol: Competitive Radioligand Binding Assay for TSPO

The following protocol describes a standard in vitro competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for TSPO.

Objective: To determine the inhibitory constant (Ki) of a test compound for TSPO by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Radioligand: [3H]PK11195 (a commonly used high-affinity TSPO radioligand)

  • Test Compound: this compound

  • Reference Compound: Unlabeled PK11195

  • Tissue Source: Mitochondria-rich tissue homogenates from rat brain or a cell line expressing high levels of TSPO (e.g., C6 glioma cells).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize the tissue source in ice-cold assay buffer and centrifuge to isolate the mitochondrial fraction. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the tissue homogenate, a fixed concentration of [3H]PK11195, and varying concentrations of the test compound or unlabeled PK11195.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of [3H]PK11195 against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenate incubation Incubation tissue->incubation radioligand [3H]PK11195 radioligand->incubation test_compound Test Compound test_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki

Caption: Workflow for TSPO competitive binding assay.

tspo_signaling cluster_cell Activated Microglia/Astrocyte cluster_mito Mitochondrion TSPO TSPO downstream Downstream Effects TSPO->downstream Modulates ligand TSPO Ligand (e.g., this compound) ligand->TSPO Binds to

Caption: TSPO ligand binding and downstream effects.

Conclusion

The provided framework enables the independent verification of this compound's potential as a TSPO ligand. By employing the detailed competitive radioligand binding assay, researchers can empirically determine its binding affinity and compare it to the established values of known TSPO ligands. This data will be crucial in assessing its potential utility as a biomarker for neuroinflammation. Further studies would be required to elucidate the functional consequences of this binding and its potential therapeutic or diagnostic applications.

References

Safety Operating Guide

Proper Disposal of 2-(4-Iodophenyl)-n-methylacetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-(4-Iodophenyl)-n-methylacetamide is crucial to ensure the safety of laboratory personnel and to minimize environmental impact. This guide provides essential information on the operational and disposal plans for this compound, targeting researchers, scientists, and drug development professionals.

Summary of Potential Hazards and Disposal Information

Due to the lack of a specific SDS, the potential hazards of this compound are inferred from its structural components: the N-methylacetamide group and the iodophenyl group. Structurally related compounds like N-methylacetamide are known to have reproductive toxicity. Iodinated organic compounds can also present environmental hazards. Therefore, this compound should be handled as a hazardous substance.

Parameter Information/Guidance Primary Concerns
Physical State SolidDust inhalation
Known Hazards ofStructural Analogs Reproductive Toxicity (Category 1B for N-methylacetamide), Skin and Eye Irritation, Harmful if Swallowed or Inhaled (for 2-Iodoacetamide).Long-term health effects, acute toxicity.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.Chemical reactions leading to the release of hazardous substances.
Disposal Method Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain.Environmental contamination and non-compliance with regulations.
Container Management Use clearly labeled, sealed, and appropriate waste containers. Do not mix with other waste streams unless explicitly permitted by EHS.Prevention of accidental exposure and chemical reactions.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).

  • The waste container should be made of a material compatible with the chemical.

  • The label should include the full chemical name: "this compound", the hazard classification (e.g., "Hazardous Waste," "Toxic"), and the date of accumulation.

3. Transferring the Waste:

  • If transferring the solid chemical to a waste container, do so in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

  • For solutions containing this compound, carefully pour the liquid into the designated liquid hazardous waste container. Avoid splashing.

4. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated.

  • A common procedure is to rinse the glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinse as hazardous waste.

  • After the initial solvent rinse, the glassware can typically be washed with soap and water.

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • The storage area should be away from incompatible materials.

6. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_storage_disposal Storage & Final Disposal start Start: Have This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Use Labeled Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste & Contaminated Materials waste_container->collect_solid collect_liquid Collect Liquid Waste (including rinses) waste_container->collect_liquid decon_labware Decontaminate Labware (Solvent Rinse) collect_solid->decon_labware collect_liquid->decon_labware store_waste Store Sealed Container in Designated Area decon_labware->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-(4-Iodophenyl)-n-methylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Iodophenyl)-n-methylacetamide, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[1][3]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Reproductive Toxicity: Some related compounds may damage an unborn child.[5][6][7]

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the appropriate level of PPE.[8] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Inspect gloves before use and replace if damaged.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be required for splash hazards.[9]
Skin and Body Protection Laboratory coatTo prevent skin exposure.[3][5] Consider a chemically resistant apron or coveralls for larger quantities.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if working with fine powders, generating dust, or if ventilation is inadequate.[4][5] A surgical N-95 respirator can provide both respiratory and splash protection.[10]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes exposure and ensures safety.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid material and prevent dust formation.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Clean the work area and decontaminate any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed container suitable for chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[3][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp clean_area Clean and Decontaminate Work Area and Equipment perform_exp->clean_area collect_waste Collect Waste in Labeled Container perform_exp->collect_waste remove_ppe Remove and Dispose of/Store PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose_waste Dispose via Approved Hazardous Waste Route collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.